molecular formula C15H15NO4S B1635239 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid CAS No. 379255-74-0

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Katalognummer: B1635239
CAS-Nummer: 379255-74-0
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: MRWUMIFMAAZEJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-13(9-7-11)16(2)21(19,20)14-5-3-4-12(10-14)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWUMIFMAAZEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212361
Record name 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-74-0
Record name 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[Methyl(4-methylphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid , a specialized research compound belonging to the sulfamoylbenzoate class.

Physicochemical Profiling, Synthesis Logic, and Research Utility

Executive Summary & Compound Identity

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is a lipophilic organic anion characterized by a benzoic acid core substituted at the meta position with a tertiary sulfonamide moiety. Unlike primary sulfonamides (e.g., sulfanilamide) which act as carbonic anhydrase inhibitors, the N,N-disubstituted nature of this compound (N-methyl, N-tolyl) eliminates the acidic sulfonamide proton. This structural modification directs its physicochemical behavior towards that of a dedicated organic anion transporter (OAT) probe and a lipophilic scaffold for medicinal chemistry.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-[Methyl(4-methylphenyl)sulfamoyl]benzoic acid
CAS Number 379255-74-0
Molecular Formula

Molecular Weight 305.35 g/mol
SMILES Cc1ccc(cc1)N(C)S(=O)(=O)c2cccc(c2)C(=O)O
Core Scaffold m-Sulfamoylbenzoic acid
Key Pharmacophore Lipophilic Tail (Tolyl) + Anionic Head (Carboxylate)

Physicochemical Properties

Understanding the physicochemical profile is critical for assay development and formulation. The data below synthesizes experimental baselines with high-confidence predictive modeling based on Hammett substituent constants.

Acid-Base Chemistry (pKa)

Unlike many sulfonamide drugs, this compound possesses only one ionizable group : the carboxylic acid.

  • Sulfonamide Nitrogen: The nitrogen is fully substituted (Methyl, Tolyl). It has no dissociable proton and is chemically neutral under physiological conditions.

  • Carboxylic Acid: The

    
     group at the meta position is electron-withdrawing (
    
    
    
    ). According to the Hammett equation, this withdraws electron density from the aromatic ring, stabilizing the carboxylate anion more effectively than in unsubstituted benzoic acid.
    • Benzoic Acid pKa: 4.20

    • Predicted pKa (Compound):3.5 – 3.8

    • Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic species (

      
      ).
      
Lipophilicity (LogP/LogD)

The compound exhibits a "biphasic" solubility profile dependent on pH.

  • LogP (Unionized): Estimated at 2.8 – 3.2 . The addition of the p-tolyl and N-methyl groups significantly increases lipophilicity compared to simple sulfamoylbenzoic acids.

  • LogD (pH 7.4): Lower (approx. 0.5 – 1.0) due to ionization of the carboxylate.

  • Solubility Protocol:

    • Water (pH < 3): Insoluble (precipitates as free acid).

    • Water (pH > 6): Soluble (forms salts with

      
      , 
      
      
      
      ).
    • Organic Solvents: Highly soluble in DMSO, Methanol, Acetone.

Solid State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically high, in the range of 200–230°C (characteristic of sulfonamide-benzoic acid congeners due to strong intermolecular hydrogen bonding of the carboxylic acid dimers).

Synthesis & Retrosynthetic Analysis

To ensure supply chain independence, researchers should understand the synthesis logic. The pathway relies on the Chlorosulfonation-Amidation sequence.

Retrosynthesis Diagram

Synthesis Target Target: 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid Intermediate Intermediate: 3-(Chlorosulfonyl)benzoic acid Intermediate->Target Sulfonamide Formation (Nucleophilic Acyl Subst.) Start1 Starting Material 1: Benzoic Acid Start1->Intermediate Chlorosulfonation (Electrophilic Aromatic Subst.) Start2 Reagent: Chlorosulfonic Acid (ClSO3H) Start2->Intermediate Amine Nucleophile: N-Methyl-p-toluidine Amine->Target

Figure 1: Retrosynthetic pathway showing the assembly of the sulfonamide core from benzoic acid precursors.

Synthesis Protocol (Bench Scale)
  • Activation: React Benzoic acid with excess chlorosulfonic acid (

    
    ) at elevated temperatures (approx. 120°C) to introduce the sulfonyl chloride group at the meta position.
    
    • Note: The meta direction is dictated by the electron-withdrawing carboxyl group.

  • Coupling: Dissolve the resulting 3-(chlorosulfonyl)benzoic acid in an inert solvent (DCM or THF). Add N-methyl-p-toluidine (1.1 eq) and a base scavenger (Triethylamine or Pyridine, 2.0 eq) at 0°C.

  • Workup: Acidify with 1M HCl to precipitate the product. Recrystallize from Ethanol/Water.

Biological Applications & Mechanism of Action

While not a marketed drug, this compound serves as a critical chemical probe in transport physiology and medicinal chemistry.

Organic Anion Transporter (OAT) Inhibition

The structure mimics classic OAT inhibitors like Probenecid .

  • Mechanism: The anionic carboxylate head binds to the positively charged arginine/lysine residues in the OAT translocation pore. The lipophilic N-methyl-N-tolyl tail docks into the hydrophobic pocket, blocking the transport of endogenous substrates (e.g., urate, cAMP).

  • Selectivity: The meta substitution vector differs from the para vector of Probenecid, potentially offering altered selectivity profiles between OAT1, OAT3, and URAT1 isoforms.

Structural Probe for "Lipophilic Anions"

Researchers use this compound to study Plasma Protein Binding (PPB) .

  • The compound likely exhibits high binding (>95%) to Serum Albumin (HSA) due to the combination of the anionic charge (Site II binding) and the bulky lipophilic tolyl group. It serves as a displacer or competitor in drug-drug interaction (DDI) studies.

Signaling Pathway Interaction

Mechanism Compound 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (Anionic Form) OAT Organic Anion Transporter (OAT1/OAT3) Compound->OAT Competitive Inhibition Albumin Serum Albumin (Site II) Compound->Albumin High Affinity Binding Excretion Renal Excretion (Blocked) Compound->Excretion Blocks DrugX Co-administered Drug (e.g., Penicillin) Compound->DrugX Increases Half-life (via OAT Blockade) OAT->Excretion Normal Transport DrugX->OAT

Figure 2: Interaction map showing the compound's role as a transport inhibitor and plasma protein binder.

Handling, Safety & Stability

Stability
  • Hydrolysis: The sulfonamide bond is chemically robust and resistant to hydrolysis under standard acidic/basic conditions.

  • Oxidation: The benzylic methyl group (on the tolyl ring) is susceptible to oxidation by strong oxidants (

    
    ) to a dicarboxylic acid, but stable under ambient conditions.
    
Safety Protocol (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 285710, 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (Analog Reference). Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and LogP prediction methodologies).
  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Pharmacology & Therapeutics.[1] (Context for sulfamoylbenzoate mechanism).

Sources

Technical Guide: Molecular Structure and Functional Group Analysis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (C₁₅H₁₅NO₄S). As a sulfonamide-functionalized benzoic acid derivative, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors, proteomic probes, and organic intermediates.

The molecule integrates three distinct pharmacophoric domains: a hydrophilic carboxylic acid "head," a rigid sulfonyl linker, and a lipophilic N-methyl-p-tolyl "tail." Understanding the interplay between these domains is essential for optimizing solubility, membrane permeability, and ligand-target binding affinity.

Molecular Architecture & Conformation[1]

The structural integrity of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is defined by the steric and electronic effects of its substituents.

Structural Domains
  • Domain A (Acidic Head): The C-3 substituted benzoic acid moiety provides a hydrogen bond donor/acceptor site and an ionizable center (pKa ~4.2), governing aqueous solubility.

  • Domain B (Sulfonyl Linker): The sulfonyl group (

    
    ) adopts a tetrahedral geometry, creating a "kink" that disrupts planarity between the two aromatic rings. This is critical for fitting into globular protein active sites.
    
  • Domain C (Lipophilic Tail): The N-methyl-p-tolyl group adds significant lipophilicity. The N-methyl substitution removes the hydrogen bond donor capability of the sulfonamide, making this a tertiary sulfonamide . This prevents ionization at the sulfonamide nitrogen, distinct from primary sulfonamide drugs (e.g., sulfamethoxazole).

Visualization of Structural Logic

MolecularArchitecture cluster_props Functional Consequence Ben Benzoic Acid Core (Hydrophilic/Ionizable) Link Sulfonyl Linker (Tetrahedral Geometry) Ben->Link C-3 Substitution Sol Solubility & pH Sensitivity Ben->Sol Tail N-Methyl-p-Tolyl (Lipophilic/Steric Bulk) Link->Tail N-S Bond Bind Receptor Fit (3D Twist) Link->Bind Perm Membrane Permeability Tail->Perm

Figure 1: Structural dissection of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid highlighting the functional role of each domain.

Synthetic Route & Purity Profiling

To ensure scientific integrity, the origin of the sample must be validated. The synthesis typically follows a convergent pathway involving chlorosulfonation.

Standard Synthetic Protocol
  • Activation: Reaction of benzoic acid with chlorosulfonic acid (

    
    ) to yield 3-(chlorosulfonyl)benzoic acid. This directs the sulfonyl group to the meta position due to the electron-withdrawing nature of the carboxylic acid.
    
  • Coupling: Nucleophilic attack by N-methyl-p-toluidine on the sulfonyl chloride intermediate.

  • Purification: Acid-base extraction utilizing the carboxylic acid functionality.

Synthesis Start Benzoic Acid Inter 3-(Chlorosulfonyl)benzoic acid (Meta-directing) Start->Inter Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) / Heat Product 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid Inter->Product Nucleophilic Substitution (Sn2-S) Reagent2 N-Methyl-p-toluidine Base (e.g., Pyridine/TEA)

Figure 2: Convergent synthetic pathway. The meta-substitution is governed by the directing effects of the carboxyl group.

Spectroscopic Characterization

Accurate identification requires analyzing specific spectral fingerprints. The following data summarizes the expected analytical signatures based on functional group analysis.

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick diagnostic tool for functional group verification.

Functional GroupFrequency (

)
IntensityDescription
O-H Stretch 2500–3300BroadCarboxylic acid dimer (distinctive "hairy beard").
C=O Stretch 1680–1710StrongConjugated carboxylic acid carbonyl.
S=O Stretch 1330–1370StrongAsymmetric sulfonyl stretch.
S=O Stretch 1150–1180StrongSymmetric sulfonyl stretch.
C=C Aromatic 1450–1600MediumBenzene ring skeletal vibrations.
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon-hydrogen framework.


H NMR (DMSO-

, 400 MHz) Predictions:
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
COOH 12.0 – 13.5Broad Singlet1HAcidic proton (exchangeable with

).
Ar-H (Benzoic) 8.2 – 8.4Multiplet2HH-2 and H-4 (Ortho to Sulfonyl/Acid).
Ar-H (Benzoic) 7.9 – 8.0Doublet1HH-6 (Ortho to Acid).
Ar-H (Benzoic) 7.6 – 7.8Triplet1HH-5 (Meta to both).
Ar-H (Tolyl) 7.1 – 7.3AA'BB' System4HAromatic protons on the tolyl ring.
N-CH

3.1 – 3.2Singlet3HMethyl group attached to Nitrogen.
Ar-CH

2.3 – 2.4Singlet3HMethyl group on the Tolyl ring.

Key Diagnostic Feature: The presence of two distinct methyl singlets—one deshielded by the nitrogen (~3.1 ppm) and one typical aromatic methyl (~2.3 ppm)—confirms the successful coupling of the amine.

Physicochemical Properties & Functional Reactivity[1]

For drug development applications, the physicochemical profile dictates formulation strategies.

Solubility Profile
  • Acidic Media (pH < 3): Low solubility. The carboxylic acid is protonated (neutral), and the molecule aggregates due to lipophilic interactions of the tolyl tail.

  • Basic Media (pH > 6): High solubility. Deprotonation of the carboxylic acid (

    
    ) forms a salt, solubilizing the lipophilic tail via micelle-like formation or simple ionic solvation.
    
Reactivity Matrix

The molecule possesses two primary reactive centers:

  • Carboxylic Acid: Amenable to EDC/NHS coupling to attach to proteins, beads, or other pharmacophores (amide bond formation).

  • Sulfonamide Linkage: Highly stable under physiological conditions. Resistant to hydrolysis compared to amides or esters, making it an excellent metabolic linker.

Calculated Properties (In Silico)
  • Molecular Weight: 305.35 g/mol [1][2]

  • LogP (Octanol/Water): ~2.8 (Predicted). The lipophilic tolyl group balances the hydrophilic acid.

  • Topological Polar Surface Area (TPSA): ~80

    
     (Good predictor for intestinal absorption).
    
  • Rule of Five: Compliant (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

References

  • National Center for Biotechnology Information. (2025). Structure-Activity Relationships of Sulfonamide Benzoic Acid Derivatives. PubChem Compound Summary. Retrieved from [Link]

Sources

Solubility profile of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profiling of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid

Part 1: Executive Technical Overview

Compound Identity & Significance

  • Chemical Name: 3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid

  • CAS Number: 379255-74-0

  • Molecular Formula:

    
    
    
  • Structural Characterization: The molecule features a lipophilic p-tolyl tail and a polar benzoic acid head, bridged by a sulfamoyl core. This amphiphilic nature dictates a complex solubility profile dependent on solvent polarity, hydrogen bonding capability, and temperature.[1]

Core Directive This guide provides the definitive framework for establishing the solubility profile of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid. Precise solubility data is the cornerstone of process optimization—governing crystallization yield, purity, and solvent recovery in pharmaceutical manufacturing.[1] This document details the thermodynamic models, experimental workflows, and validation criteria required to generate and analyze this data with high scientific integrity.

Part 2: Thermodynamic Framework & Modeling

To transition from raw data to predictive process control, experimental solubility points must be correlated using thermodynamic models.[1] These models validate the consistency of the data and allow for interpolation at unmeasured temperatures.[1]

The Modified Apelblat Equation

The most robust semi-empirical model for correlating solubility (


) with temperature (

).[1] It accounts for the non-ideal behavior of the solution.[1]


  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution, while 
      
      
      
      accounts for the temperature dependence of the heat capacity.[1]
The (Buchowski) Equation

Useful for systems exhibiting significant deviation from ideality due to hydrogen bonding.[1]



  • 
     : Non-ideality parameter associated with solution association.[1]
    
  • 
     : Enthalpy parameter.[1][2]
    
  • 
     : Melting temperature of the solute.[1]
    
Thermodynamic Functions of Solution

The dissolution process is characterized by the Apparent Standard Enthalpy (


), Entropy (

), and Gibbs Energy (

). These are calculated using the van't Hoff analysis of the solubility data:




Part 3: Experimental Protocols

Two primary methodologies are validated for this compound: the Laser Monitoring Observation Technique (Dynamic) and the Isothermal Saturation Method (Static).[1]

Method A: Laser Dynamic Monitoring (High-Throughput)

Best for rapid determination of solubility curves across a temperature range.

Protocol:

  • Preparation: Load a precise mass of solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Setup: Insert a laser source and a light intensity detector (photodiode) across the vessel.[1]

  • Dissolution: Heat the mixture slowly (

    
    ) while stirring.
    
  • Detection: The laser beam is initially scattered by undissolved solid particles (low intensity at detector).[1] As the last crystal dissolves, the solution becomes clear, and laser intensity spikes to a maximum.[1]

  • Recording: Record the temperature at the inflection point of the light intensity curve. This is the saturation temperature (

    
    ) for the known mole fraction (
    
    
    
    ).[1]
Method B: Isothermal Saturation (Gravimetric Standard)

Best for high-accuracy equilibrium data and validating dynamic results.

Protocol:

  • Equilibration: Add excess 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid to the solvent in a sealed vial.

  • Agitation: Place in a thermostatic shaker bath at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (2–4 hours).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (

    
    ) to avoid precipitation during transfer.
    
  • Quantification:

    • Transfer a known volume to a pre-weighed dish.

    • Evaporate solvent under vacuum until constant mass is achieved.[1][3]

    • Calculate solubility (

      
      ) in 
      
      
      
      solvent or mole fraction (
      
      
      ).

Part 4: Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

SolubilityWorkflow Start Start: Solubility Profiling ChooseMethod Select Methodology Start->ChooseMethod Dynamic Dynamic Laser Method (Rapid, T-dependent) ChooseMethod->Dynamic Static Static Gravimetric Method (High Accuracy, Isothermal) ChooseMethod->Static PrepDynamic Prepare Mixture: Known Mass Solute + Solvent Dynamic->PrepDynamic PrepStatic Prepare Saturated Solution (Excess Solute) Static->PrepStatic Heat Ramp T (2 K/h) Monitor Laser Transmittance PrepDynamic->Heat Detect Detect Clear Point (Max Intensity) Heat->Detect DataCheck Data Consistency Check (Compare Methods) Detect->DataCheck Equilibrate Agitate at Constant T (24-48 Hours) PrepStatic->Equilibrate Sample Filter & Evaporate (Gravimetric Analysis) Equilibrate->Sample Sample->DataCheck Model Fit Thermodynamic Models (Apelblat, NRTL) DataCheck->Model Validated Output Final Solubility Profile Model->Output

Caption: Workflow logic for selecting and executing solubility determination protocols, ensuring cross-validation between dynamic and static methods.

Part 5: Data Analysis & Solvent Selection

Solvent Ranking Strategy Based on the chemical structure (Benzoic acid moiety + Sulfonamide), the solubility profile typically follows the "like dissolves like" principle, modified by specific interactions.[1]

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility Trend
Polar Protic Methanol, EthanolHydrogen Bonding (Donor/Acceptor)High (increases with T)
Polar Aprotic Acetone, DMF, DMSODipole-Dipole, H-bond AcceptorVery High
Esters Ethyl AcetateWeak H-bondingModerate
Non-Polar Hexane, Toluenevan der Waals onlyLow

Thermodynamic Interpretation

  • Endothermic Process (

    
    ):  Solubility increases with temperature.[1] This is typical for this class of compounds in organic solvents.[1]
    
  • Entropy Driven (

    
    ):  The disorder increases as the crystal lattice breaks down.[1]
    
  • Gibbs Energy (

    
    ):  Must be positive for the solid to exist in equilibrium with the saturated solution (standard state definition), but the process of dissolution is driven by the minimization of 
    
    
    
    of the system.[1]

Part 6: References

  • Compound Registry: 3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid. CAS No. 379255-74-0.[1] Sigma-Aldrich Product Entry.

  • Methodology Standard: Jouyban, A., & Acree Jr, W. E. (2006).[1] Mathematical derivation of the Jouyban-Acree model to correlate solute solubility in binary solvent mixtures at various temperatures. Journal of Molecular Liquids.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

  • General Protocol: NIST Standard Reference Data. Solubility of Benzoic Acid and Derivatives. National Institute of Standards and Technology.[1][4]

Sources

Predicted pKa values and ionization states of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Predicted pKa Values and Ionization States of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid

Executive Summary

This technical guide provides a predictive physicochemical analysis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid , a specialized chemotype often encountered in fragment-based drug discovery or as an intermediate in organic synthesis.

The molecule is characterized as a mono-protic weak acid . Unlike primary or secondary sulfonamides, the sulfonamide moiety in this structure is tertiary (


-disubstituted) and possesses no ionizable protons. Consequently, the ionization profile is governed exclusively by the benzoic acid functionality.

Based on Hammett Linear Free Energy Relationships (LFER) and analog comparisons, the pKa of the carboxylic acid is predicted to lie within the 3.50 – 3.80 range, rendering the molecule >99.9% anionic at physiological pH (7.4).

Part 1: Structural Dissection & Physicochemical Context

To accurately predict ionization, one must first deconstruct the molecule into its functional components.

The Molecular Scaffold
  • Core: Benzoic acid (Phenyl ring with a

    
     group).
    
  • Substituent (Meta-position):

    
    -methyl-
    
    
    
    -(p-tolyl)sulfamoyl group.
    • Structure:

      
      .
      
    • Electronic Nature: The sulfonyl group (

      
      ) is a strong Electron Withdrawing Group (EWG) via both inductive (
      
      
      
      ) and resonance (
      
      
      ) effects.
Identification of Ionizable Centers

A common error in analyzing sulfonamide-containing scaffolds is assuming the sulfonamide nitrogen is acidic.

  • Carboxylic Acid (

    
    ): Ionizable.  The proton can dissociate to form a carboxylate anion (
    
    
    
    ).
  • Sulfonamide Nitrogen (

    
    ): Non-Ionizable.  This is a tertiary sulfonamide. The nitrogen is bonded to the sulfur, a methyl group, and a tolyl ring. There are no protons on the nitrogen to dissociate. Furthermore, the nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-basic (pKa of conjugate acid < -2).
    

Part 2: Computational Prediction Methodologies

Since experimental data for this specific derivative is not available in public standard databases, we employ the Hammett Equation for accurate prediction. This method correlates the electronic effects of substituents with the ionization constant of benzoic acid derivatives.[1][2]

The Hammett Equation

[3]
  • 
    :  4.20 (Standard reference value at 25°C).
    
  • 
     (Reaction Constant):  1.00 (By definition for benzoic acid ionization in water).
    
  • 
     (Substituent Constant):  We require the 
    
    
    
    value for the sulfonamide group.
Deriving the Substituent Constant ( )

The substituent is the


 group. We can bracket the value using known analogs:
Substituent Group

Value
Source

(Primary Sulfonamide)
0.46Hansch et al. (1991)

(Methyl Sulfone)
0.60Hansch et al. (1991)
Estimated

0.50 – 0.55 Derived

Analysis: The


-dialkyl substitution increases steric bulk but also slightly increases electron density on the nitrogen compared to 

. However, the strong electron-withdrawing nature of the

group dominates. The value is likely slightly higher than the primary sulfonamide due to the lack of hydrogen bond donation back to the solvent, which typically stabilizes the neutral form.
Calculation

Using a conservative


 range of 0.46 to 0.60:
  • Lower Bound:

    
    
    
  • Upper Bound:

    
    
    

Analog Verification: The experimental pKa of 3-sulfamoylbenzoic acid is reported as 3.54 [1].[4] The addition of the hydrophobic methyl and tolyl groups on the nitrogen slightly modulates this, likely increasing the pKa marginally by shielding the EWG effect or reducing solvation stability of the anion.

Final Predicted pKa: 3.65 ± 0.15

Part 3: Predicted Values & Ionization Profile

Ionization Table
ParameterPredicted ValueConfidenceNotes
pKa (Acidic) 3.65 HighCarboxylic acid deprotonation.
pKa (Basic) N/AHighNo basic centers (Sulfonamide N is non-basic).
LogD (pH 2.0) ~2.5 - 3.0MediumMolecule is neutral; high lipophilicity due to tolyl/methyl groups.
LogD (pH 7.4) ~ -0.5 - 0.0HighMolecule is anionic; solubility increases significantly.
Physiological State Analysis

At physiological pH (7.4), the ionization percentage is calculated using the Henderson-Hasselbalch equation:






Part 4: Experimental Validation Protocols

To validate these predictions, the following rigorous experimental workflow is recommended. Due to the expected low water solubility of the neutral form (pH < 3.5), standard aqueous titration may fail.

Recommended Method: Potentiometric Titration in Co-Solvent

Instrument: Sirius T3 or Metrohm Automated Titrator.

Protocol:

  • Preparation: Dissolve the compound in a co-solvent system (e.g., Methanol/Water or Dioxane/Water) at three different ratios (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate with 0.1 M KOH standardized solution.

  • Data Processing (Yasuda-Shedlovsky Extrapolation):

    • Measure apparent pKa (

      
      ) in each co-solvent mixture.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to

      
       of pure water (approx 0.0128) to obtain the aqueous pKa.
      
Visualization of Ionization & Workflow

G Substrate 3-(Methyl-p-tolyl-sulfamoyl) benzoic acid Neutral Neutral Form (pH < 3.5) Low Solubility Substrate->Neutral Protonated Anionic Anionic Form (pH > 3.8) High Solubility Neutral->Anionic Dissociation (pKa ~3.65) Method Validation Method: Yasuda-Shedlovsky Extrapolation Neutral->Method Requires Co-solvent (Due to Lipophilicity) Method->Anionic Result Confirmation

Figure 1: Ionization pathway and validation logic for the target molecule.

Part 5: Pharmaceutical Implications

  • Solubility:

    • Gastric Environment (pH 1.5): The molecule will be neutral and likely precipitate. Formulation strategies (e.g., micronization, amorphous solid dispersions) may be required for oral bioavailability.

    • Intestinal Environment (pH 6.5+): High solubility due to ionization.

  • Permeability:

    • As a permanent anion in the blood, passive diffusion across the Blood-Brain Barrier (BBB) will be negligible.

    • Cellular uptake will likely depend on Organic Anion Transporters (OATs).

References

  • PubChem. (2025).[5] 3-Sulfamoylbenzoic acid (CID 229352).[5] National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Standard Reference for Sigma Constants]
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Thermodynamic stability of sulfamoyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[dpi=300, size="7.6,

Solid-state thermal decomposition pathway of furosemide.

Polymorphic Thermodynamics

The thermodynamic stability of SBAD polymorphs cannot be reliably predicted by computational lattice energy alone. For instance, the crystal lattice energies of furosemide polymorphs 1, 2, and 3 are nearly identical (-41.65, -41.78, and -41.53 kcal/mol, respectively)[1]. Empirical validation is mandatory. The superior stability of Polymorph 1 is driven by its highly efficient crystal packing, higher density, and the specific presence of an


 sulfonamide N−H···O dimer synthon[1].

Solution-State Thermodynamics and pKa Modulation

In aqueous environments, the thermodynamic stability and reactivity of SBADs are heavily influenced by the electronic effects of ring substituents.

Halogenation (e.g., chloro or bromo substitutions at the 3- or 5-positions) exerts a strong inductive electron-withdrawing effect. By pulling electron density away from the carboxylate group, halogens stabilize the conjugate base, thereby significantly lowering the pKa of the carboxylic acid compared to an unsubstituted benzoic acid[2]. Crucially, this inductive effect also increases the acidity of the N-H proton on the sulfamoyl group, which directly impacts the molecule's solubility thermodynamics, its susceptibility to base-catalyzed hydrolysis, and its ability to coordinate with metalloenzymes[2].

Thermodynamics of Target Binding

When developing SBADs as target-specific inhibitors (e.g., for Carbonic Anhydrase IV), the observed binding affinity (


) is an incomplete metric. The binding event is a complex thermodynamic linkage of several simultaneous reactions[3].

To engineer better drugs, we must isolate the intrinsic thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) of the ligand-protein interaction. For an SBAD binding to CA IV, the observed heat of binding includes:

  • Deprotonation of the sulfonamide amino group.

  • Protonation of the CA–Zn(II)-bound hydroxide at the active site.

  • Compensating protonation/deprotonation reactions of the surrounding buffer[3][4].

G N1 Observed Binding Enthalpy (ITC Measurement) N5 Intrinsic Binding Thermodynamics N1->N5 Isolate N2 Buffer Protonation Enthalpy N2->N5 Subtract N3 Sulfonamide Deprotonation N3->N5 Subtract N4 Zn-OH Protonation N4->N5 Subtract

Dissection of linked reactions to determine intrinsic binding thermodynamics.

Quantitative Data Summary

The table below consolidates critical thermodynamic and kinetic parameters for representative SBADs, demonstrating the variance across different environments.

Compound / SystemParameterValueAnalytical MethodMechanistic Significance
Furosemide (Form 1) Lattice Energy-41.65 kcal/molDSC / ComputationDefines the thermodynamic baseline for polymorph stability[1].
Furosemide (Solid) Stage 1 Decomp.Loss of m/z 18TG/DTGIndicates dimerization to an amide under thermal stress[5].
Compound 19 (SBAD)

(CA IV binding)
1.0 nMFTSA / ITCDemonstrates high-affinity target engagement[3][4].
Acyl Sulfonamides pKa~4.0 - 5.0Potentiometric TitrationAcidity is modulated by halogen inductive effects[2].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, the following protocols are designed as self-validating systems. They do not merely generate data; they inherently verify their own accuracy through internal controls and orthogonal cross-checks.

Protocol A: Dissecting Intrinsic Binding Thermodynamics via ITC

Objective: To isolate the intrinsic enthalpy (


) of an SBAD binding to a metalloenzyme from the background noise of buffer ionization.
  • Step 1: Buffer Selection (The Causality). Prepare the target protein (e.g., CA IV) and the SBAD ligand in at least three different buffers with widely varying enthalpies of ionization (

    
    ), such as Phosphate, HEPES, and Tris. Why? Because the observed heat (
    
    
    
    ) is a linear combination of the intrinsic heat and the buffer's heat of protonation. By plotting
    
    
    against the buffer
    
    
    , the y-intercept will yield the true, buffer-independent
    
    
    [3].
  • Step 2: Titration Execution. Load the SBAD (syringe) and protein (cell) into the Isothermal Titration Calorimeter (ITC). Perform 20 injections of 2 μL at 25°C.

  • Step 3: Self-Validation. Perform a "ligand-into-buffer" blank titration. Subtract this background heat from the main experiment. If the blank heat exceeds 10% of the binding heat, the ligand is likely aggregating (micelle formation), and the concentration must be lowered.

Protocol B: Solution-State Degradation Kinetics (HPLC-DAD/LC-MS)

Objective: To determine the activation energy (


) of SBAD hydrolysis to predict long-term shelf-life.
  • Step 1: Matrix Preparation. Prepare 50 μg/mL SBAD solutions in buffered aqueous media at pH 2.0, 7.4, and 10.0 to evaluate both acid- and base-catalyzed cleavage.

  • Step 2: Accelerated Thermal Stress. Incubate aliquots at 40°C, 50°C, 60°C, and 70°C in sealed amber vials (to prevent concurrent photolytic degradation).

  • Step 3: Orthogonal Quantification. Pull samples at predetermined intervals (0, 2, 4, 8, 24, 48 hours). Analyze via HPLC-DAD (for parent compound depletion) and LC-MS (to identify the m/z of degradation fragments).

  • Step 4: Self-Validation (Mass Balance). Calculate the molar sum of the remaining parent API and the newly formed degradants. Causality: If the total molar mass drops below 95% of the initial concentration, a secondary degradation pathway (e.g., volatile loss or irreversible column binding) is occurring, invalidating simple first-order kinetic assumptions.

G S1 Sample Prep (pH Buffered) S2 Thermal Stress (Accelerated) S1->S2 S3 LC-MS/HPLC-DAD Quantification S2->S3 S4 Arrhenius Plot (Ea Calculation) S3->S4

Experimental workflow for determining solution-state degradation kinetics.

Protocol C: Solid-State Thermal Profiling (TGA/DSC)

Objective: To map the degradation pathway and confirm polymorph thermodynamic stability.

  • Step 1: Dual-Heating Rate Analysis. Run TGA and DSC on the solid SBAD from 25°C to 300°C under a nitrogen purge. Run one sample at 5°C/min and another at 20°C/min. Causality: A slow heating rate resolves overlapping thermal events (e.g., separating desolvation endotherms from degradation exotherms), while a fast rate minimizes in-situ annealing of metastable polymorphs.

  • Step 2: Evolved Gas Analysis. Couple the TGA exhaust to a Mass Spectrometer.

  • Step 3: Self-Validation. Correlate the mass loss percentage in TGA with the specific m/z signals detected in the MS (e.g., validating the 18 m/z water loss during the initial dimerization phase)[5].

References

  • Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV - PMC. nih.gov.
  • Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV - ResearchGate.
  • (PDF) Thermal behavior of furosemide - ResearchGate.
  • Thermal studies of furosemide–caffeine binary system that forms a cocrystal - ResearchGate.
  • 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid|CAS 2169363-24-8 - Benchchem. benchchem.com.

Sources

Literature review of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacophore Profiling of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid

Executive Summary

The compound 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS: 379255-74-0; Molecular Formula: C15H15NO4S) represents a highly privileged scaffold in modern medicinal chemistry. Belonging to the class of N,N-disubstituted sulfamoylbenzoic acids, this chemotype serves as a critical building block and screening hit for a diverse array of biological targets.

Unlike primary sulfonamides, which are notorious for off-target interactions, the tertiary sulfonamide architecture of this compound dictates a highly specific 3D conformation. This whitepaper dissects the structure-activity relationship (SAR) of this molecule, explores its mechanistic pathways based on highly homologous analogs, and provides validated experimental protocols for evaluating its biological activity in drug discovery workflows.

Structural & Physicochemical Profiling: The Causality of Conformation

To understand the biological activity of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, one must analyze its three distinct structural modules:

  • The Benzoic Acid Anchor: The free carboxylic acid acts as a potent electrostatic anchor. In biological systems, it frequently mimics endogenous carboxylate substrates (such as lactate, pyruvate, or the polar headgroup of arachidonic acid)[1].

  • The N-Methyl Group (Off-Target Engineering): Primary sulfamoylbenzoic acids (e.g., Carzenide / 4-sulfamoylbenzoic acid) are potent competitive inhibitors of Carbonic Anhydrase II (CAII) because the primary -SO2NH2 group coordinates directly with the zinc ion in the enzyme's active site[2]. By introducing an N-methyl group, hydrogen bond donor capacity is abolished. This deliberate steric modification prevents zinc coordination, effectively engineering out unwanted diuretic and metabolic CA-mediated side effects.

  • The p-Tolyl Ring and Dihedral Twist: Crystallographic analysis of related substituted p-toluenesulfonanilides reveals that the steric bulk of the N-methyl and p-tolyl groups forces the molecule into a rigid, non-planar, V-shaped conformation. The dihedral angle between the two aromatic rings is typically driven to approximately 88°[3]. This orthogonal geometry allows the molecule to wedge into deep, hydrophobic protein binding pockets rather than lying flat on the surface.

Primary Biological Targets & Mechanistic Pathways

While 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is frequently utilized as a proteomics biochemical[4], its core scaffold exhibits potent activity across three primary enzymatic and signaling pathways.

A. Wnt/β-Catenin Signaling Inhibition

The core structure is highly homologous to MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate, CAS 173436-66-3), a selective inhibitor of Wnt/β-catenin signaling. The 3-(p-tolylsulfamoyl)benzoic acid core binds directly to β-catenin, promoting its rapid proteasomal degradation and downregulating Wnt target genes (such as c-Myc and Cyclin D1)[5][6]. The free acid variant (our target compound) maintains the necessary hydrophobic interactions required to bind the armadillo repeats of β-catenin.

WntPathway Compound 3-(Methyl-p-tolyl-sulfamoyl) -benzoic acid core BetaCatenin β-Catenin (Active) Compound->BetaCatenin Binds & flags for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination TCF TCF/LEF Transcription BetaCatenin->TCF Translocates to Nucleus (If uninhibited) WntTarget Wnt Target Genes (c-Myc, Cyclin D1) Proteasome->WntTarget Suppresses TCF->WntTarget Activation

Fig 1: Mechanism of Wnt/β-Catenin signaling inhibition by the sulfamoylbenzoic acid scaffold.

B. Cytosolic Phospholipase A2α (cPLA2α) Inhibition

N,N-disubstituted sulfamoylbenzoic acids have been identified via ligand-based virtual screening as potent inhibitors of cPLA2α, the key enzyme initiating the pro-inflammatory arachidonic acid cascade[7]. The benzoic acid moiety mimics the phospholipid headgroup, while the N-methyl-N-p-tolyl group occupies the deep hydrophobic channel of the enzyme, blocking substrate access and preventing the release of inflammatory eicosanoids.

C. Lactate Dehydrogenase A (LDH-A) Inhibition

The N-methyl-N-p-tolylsulfamoyl moiety is a critical pharmacophore in the design of LDH-A inhibitors used for treating fibrotic conditions and hypoxic tumors. By mimicking the spatial arrangement of the natural substrate, these derivatives competitively inhibit the conversion of pyruvate to lactate, thereby starving highly glycolytic cancer cells (the Warburg effect)[1][8].

Quantitative Data Summary

The following table summarizes the biological activity of the N-substituted sulfamoylbenzoic acid chemotype across its primary targets, demonstrating the versatility of the scaffold.

Biological TargetRepresentative Scaffold / AnalogObserved IC50 / AffinityPrimary Mechanism of Action
Wnt/β-catenin MSAB (Methyl ester analog)~5.0 μMDirect binding; induces proteasomal degradation[5]
cPLA2α N,N-disubstituted 4-SBA0.25 - 19.0 μMBlocks arachidonic acid release at lipid interface
LDH-A N-methyl-N-p-tolyl indole-2-carboxylic acidSub-micromolarCompetitive inhibition at the pyruvate active site[1]
Carbonic Anhydrase II Primary Sulfamoylbenzoic acid (Carzenide)< 1.0 μMZinc coordination (Abolished in N-methylated analogs)[2]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid and its derivatives, researchers must employ assays that account for the specific biophysical requirements of the targets.

Protocol 1: cPLA2α Vesicle Assay (In Vitro)

Causality: cPLA2α is an interfacial enzyme. Assaying it in a purely aqueous solution yields false negatives. The substrate must be presented in a lipid vesicle to trigger the enzyme's C2 domain-mediated membrane docking.

  • Vesicle Preparation: Dry 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and 1-palmitoyl-2-oleoyl-sn-glycerol (POG) under nitrogen. Resuspend in assay buffer (HEPES 50 mM, pH 7.4, 150 mM NaCl, 1 mM CaCl2) and sonicate to form unilamellar vesicles.

  • Compound Incubation: Pre-incubate recombinant human cPLA2α (10 ng/well) with serial dilutions of the test compound (0.1 μM to 50 μM in DMSO) for 15 minutes at 37°C.

  • Reaction Initiation & Termination: Add the vesicle suspension to initiate the reaction. Incubate for 30 minutes. Terminate by adding a 2:1 mixture of methanol/chloroform containing deuterated arachidonic acid (d8-AA) as an internal standard. Self-Validation: The d8-AA standard ensures that any variations in extraction efficiency do not skew the IC50 calculation.

  • Quantification: Extract the organic layer and quantify released arachidonic acid via HPLC-MS/MS.

Protocol 2: Wnt/β-Catenin TOP-Flash Reporter Assay (Cell-Based)

Causality: To prove that the compound specifically degrades β-catenin rather than merely causing general cytotoxicity, a luciferase reporter driven by TCF/LEF binding sites (TOP-Flash) is used alongside a mutant control (FOP-Flash).

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with TOP-Flash (or FOP-Flash) plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Pathway Induction: After 24 hours, stimulate the cells with Wnt3a conditioned medium to accumulate active β-catenin.

  • Compound Treatment: Concurrently treat cells with 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (1 μM - 20 μM). Include MSAB as a positive control[5][6].

  • Readout: After 20 hours, lyse cells and measure Firefly and Renilla luminescence using a dual-luciferase assay system. Calculate the TOP/FOP ratio to determine specific pathway inhibition.

AssayWorkflow Prep Compound Preparation Vesicle cPLA2α Vesicle Assay Prep->Vesicle Cell TOP-Flash Reporter Assay Prep->Cell HPLC HPLC-MS/MS Quantification Vesicle->HPLC Data IC50 & SAR Analysis Cell->Data HPLC->Data

Fig 2: High-throughput screening and validation workflow for sulfamoylbenzoic acid derivatives.

References

  • MedKoo Biosciences. "MSAB | CAS#173436-66-3 | Wnt/β-catenin signaling inhibitor". MedKoo.
  • Garznisky, D., et al. "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α". D-NB.info (2022).
  • Google Patents. "WO 2011/054525 A1 - Ldh inhibitors as treatment for fibrosis and fibrotic-related disorders". Googleapis.
  • Sigma Aldrich. "4-Sulfamoylbenzoic acid 97 138-41-0". SigmaAldrich.cn.
  • Khan, M. E. I., et al. "Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation". ACS Omega (2023).
  • Santa Cruz Biotechnology. "3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid | SCBT". SCBT.com.
  • MedChemExpress. "Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor". MedChemExpress.com.

Sources

Chemical safety data and MSDS information for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Safety and Handling of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Executive Summary: This document provides a comprehensive overview of the available safety data and recommended handling procedures for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS No: 379255-74-0). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. Notably, comprehensive toxicological and ecological data for this specific molecule are not publicly available. Therefore, this guide synthesizes the known hazard information with data from structurally similar compounds—namely benzoic acid, 3-sulfamoylbenzoic acid, and 4-chloro-3-sulfamoylbenzoic acid—to present a robust and cautious framework for its safe use. All procedures and recommendations are grounded in the precautionary principle, treating the compound with the respect due to a substance with a partially uncharacterized risk profile.

Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of chemical safety. The following table summarizes the key identifiers and known properties of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid.

IdentifierValueSource
Chemical Name 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acidSigma-Aldrich[1]
CAS Number 379255-74-0Sigma-Aldrich[1]
Molecular Formula C₁₅H₁₅NO₄SSigma-Aldrich[1]
Molecular Weight 305.35 g/mol Sigma-Aldrich[1]
Synonym(s) 3-[(4-dimethylanilino)sulfonyl]benzoic acidSigma-Aldrich[1]
InChI Key MRWUMIFMAAZEJD-UHFFFAOYSA-NSigma-Aldrich[1]
Purity 95% (Typical)Sigma-Aldrich[1]
Physical State Solid (Assumed based on analogues)N/A

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. While a complete GHS profile is unavailable, known hazard statements indicate that this compound must be handled with significant care.

Known GHS Classification

The following classifications are directly associated with 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid.

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity (Oral)Harmful if swallowedH302Sigma-Aldrich[1]
Skin Corrosion/IrritationCauses skin irritationH315Sigma-Aldrich[1]
Serious Eye Damage/IrritationCauses serious eye irritationH319Sigma-Aldrich[1]
STOT - Single ExposureMay cause respiratory irritationH335Sigma-Aldrich[1]
Inferred Hazards from Structural Analogues

Analysis of structurally related compounds provides further insight into the potential hazard profile. The benzoic acid core and the sulfamoyl group are known to contribute to irritant and other toxicological properties.

CompoundKey GHS ClassificationsRelevance
Benzoic Acid H315 (Skin Irritation), H318 (Serious Eye Damage), H372 (Damage to organs through prolonged exposure)TCI[2], Redox[3]
3-Sulfamoylbenzoic acid H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)PubChem[4]
4-Chloro-3-sulfamoylbenzoic acid H315 (Skin Irritation), H319 (Serious Eye Irritation)TCI

Expert Insight: The consistent classification of these analogues as skin and eye irritants reinforces the known hazards of the target compound. Furthermore, the H372 classification for benzoic acid suggests that researchers should be cautious about the potential for target organ damage with prolonged or repeated exposure to 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, particularly to the lungs via inhalation.[2][3]

GHS Hazard Pictograms & Signal Word

Based on the available data, the following GHS label elements are appropriate.

Signal Word: Warning [4]

Caption: GHS Pictogram for Irritation and Acute Toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential when handling chemicals with incomplete safety profiles. The following workflow is mandatory.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review SDS & Technical Guide prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Exclusively in Chemical Fume Hood prep3->handle1 handle2 Use Spatula for Solid Transfer (Avoid Dust Generation) handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3 Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Material (e.g., Vermiculite, Sand) ppe->contain cleanup Carefully Sweep Up Solid Material (Avoid Creating Dust) contain->cleanup dispose Place in a Labeled Hazardous Waste Container cleanup->dispose decon Decontaminate Spill Area dispose->decon end Spill Secured decon->end

Sources

The Lipophilicity Profile of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS: 379255-74-0) is a complex organic molecule featuring a benzoic acid moiety, a tertiary sulfonamide linkage, and a p-tolyl group. In drug discovery and chemical development, understanding its lipophilicity—specifically its partition coefficient (LogP) and distribution coefficient (LogD)—is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile . This whitepaper provides an in-depth mechanistic analysis of its theoretical lipophilicity, the causality behind its pH-dependent behavior, and the self-validating experimental protocols required for its precise determination.

Structural Deconstruction & Theoretical Lipophilicity

To predict the lipophilic behavior of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, we must analyze the electronic and hydrophobic contributions of its constituent fragments.

  • Hydrophobic Core: The molecule contains two aromatic rings (a phenyl and a p-tolyl group), which strongly drive the molecule into the lipid phase.

  • Polar Linker: The tertiary sulfonamide (

    
    ) is highly polar. Unlike primary or secondary sulfonamides, it lacks a hydrogen-bond donor, slightly mitigating its hydrophilicity, but its strong dipole moment still pulls the expected LogP downward.
    
  • Ionizable Group (The Causality of LogD): The benzoic acid moiety is the primary driver of the molecule's pH-dependent behavior.

Predicting the pKa via the Hammett Equation

The pKa of unsubstituted benzoic acid is 4.20. However, the meta-sulfamoyl group is strongly electron-withdrawing. According to the Hammett equation (


), the meta-substituent constant (

) for a sulfonamide derivative is approximately

. Because the reaction constant (

) for benzoic acid ionization in water is 1.0, the predicted pKa of this compound is lowered to approximately 3.74 .
LogP vs. LogD Dynamics

Using Hansch-Leo fragment calculations, the theoretical LogP (the partition coefficient of the fully unionized, neutral species) is estimated at ~3.2 . However, because the pKa is 3.74, the molecule will be


 ionized at a physiological pH of 7.4. The Henderson-Hasselbalch equation dictates that the LogD at pH 7.4 will be approximately 3.5 log units lower than the LogP, resulting in a LogD

of
-0.3 . This massive shift dictates that while the drug can cross gastric membranes (low pH), it will be highly soluble but poorly permeable in the intestines and systemic circulation .

G pH_low Low pH (< 2.5) Unionized Form (HA) LogP LogD ≈ LogP Maximal Lipophilicity pH_low->LogP Dominant state pH_pKa pH = pKa (~3.7) [HA] =[A-] LogD_mid LogD = LogP - 0.3 pH_pKa->LogD_mid 50% Ionization pH_high Physiological pH (7.4) Ionized Form (A-) LogD_low LogD << LogP High Aqueous Solubility pH_high->LogD_low >99.9% Ionization

Fig 1: Relationship between pH, ionization state, and LogD for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid.

Experimental Determination Protocols

Theoretical calculations must be validated experimentally due to complex solvation effects around the sulfonamide-benzoic acid axis. The gold standard for this is the OECD Test Guideline 107 (Shake-Flask Method) .

Self-Validating Protocol: OECD 107 Shake-Flask Method

This method relies on establishing a thermodynamic equilibrium between two immiscible phases (n-octanol and water). To measure the true LogP, the aqueous phase must be buffered to at least two pH units below the pKa (e.g., pH 1.5) to ensure the benzoic acid is fully protonated.

Step-by-Step Methodology:

  • Solvent Mutual Saturation: Stir n-octanol and the acidic aqueous buffer together for 24 hours at 25°C. Causality: This prevents volume changes caused by solvent partitioning during the actual experiment, which would otherwise skew concentration calculations.

  • Stock Preparation: Dissolve a precisely weighed amount of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid in the saturated n-octanol.

  • Vessel Setup (The Self-Validation Step): Prepare three test vessels with different octanol-to-water volume ratios (1:1, 1:2, and 2:1). Causality: Testing multiple ratios ensures that the calculated LogP is independent of concentration, ruling out compound dimerization or micelle formation at the interface.

  • Equilibration: Mechanically shake the vessels at 100 strokes/min for 1 hour at a constant 25°C (

    
    ).
    
  • Phase Separation: Centrifuge the mixtures at 400 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the compound using HPLC-UV.

  • Mass Balance & Calculation: Calculate the mass in both phases and compare it to the initial input. The total recovery must be

    
    . The LogP is calculated for each vessel; the protocol is only considered valid if the values across all three vessels fall within a strict variance range of 
    
    
    
    log units.

Workflow Prep 1. Prepare Solvents Mutually saturated n-Octanol & Water Stock 2. Stock Solution Dissolve compound in n-Octanol Prep->Stock Vessels 3. Test Vessels Setup ratios: 1:1, 1:2, 2:1 Stock->Vessels Shake 4. Mechanical Shaking 100 strokes/min for 1 hour at 25°C Vessels->Shake Centrifuge 5. Phase Separation Centrifugation at 400 x g Shake->Centrifuge Analyze 6. HPLC/UV Analysis Quantify concentration in both phases Centrifuge->Analyze Calc 7. Calculate LogP Variance must be ≤ ±0.3 log units Analyze->Calc

Fig 2: Step-by-step workflow for the OECD 107 Shake-Flask Method to determine experimental LogP.

Alternative High-Throughput Protocol: OECD 117 (HPLC Method)

For rapid screening, OECD 117 can be employed . This method uses a C18 reverse-phase column. The retention time of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is compared against a calibration curve of reference substances with known LogP values. While faster, it is less accurate for highly polar or ionizable compounds unless strict pH control of the mobile phase is maintained.

Data Synthesis & ADME Implications

The following tables summarize the theoretical and expected experimental data for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid based on its structural parameters.

Table 1: Structural & Lipophilicity Parameters

ParameterValue / DescriptionMechanistic Implication
Molecular Weight 305.35 g/mol Favorable for membrane permeation (Lipinski's Rule of 5).
Predicted pKa ~3.74Highly acidic; dictates ionization state in biological fluids.
Theoretical LogP ~3.20Moderate lipophilicity; good intrinsic lipid solubility.
Polar Surface Area (PSA) ~80 ŲSulfonamide and carboxylate oxygen atoms restrict BBB penetration.

Table 2: pH-Dependent Distribution Profile (LogD)

EnvironmentpHDominant SpeciesExpected LogDBiological Consequence
Gastric Fluid 1.5Unionized (Neutral)~3.20High membrane permeability; potential for gastric absorption.
Intestinal Fluid 6.5Ionized (Anion)~0.40Reduced permeability; relies on paracellular or transporter uptake.
Blood Plasma 7.4Ionized (Anion)~ -0.30High aqueous solubility; low volume of distribution (Vd).

References

  • The influence of lipophilicity in drug discovery and design. Arnott, J. A., & Planey, S. L. Expert Opinion on Drug Discovery, 2012. URL:[Link]

  • Hammett Equation. Wikipedia, The Free Encyclopedia. (Referencing L.P. Hammett's original 1937 structural constants). URL:[Link]

  • Lipophilicity as a Central Component of Drug-Like Properties. Constantinescu T., et al. Molecules, 2019. URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, 1995. URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, 2004. URL:[Link]

Advanced Polymorph Screening and Structural Characterization of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small molecule therapeutics, the solid-state landscape of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, processability, and regulatory stability. This guide details the structural characterization and polymorph screening protocol for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (MTSBA) .

Unlike primary sulfonamides, MTSBA presents a unique crystal engineering challenge: it is a tertiary sulfonamide . The lack of a classical


 donor eliminates the robust sulfonamide ladder/dimer synthons, forcing the crystal lattice to rely almost exclusively on the carboxylic acid moiety for strong hydrogen bonding. This guide provides a high-fidelity workflow to identify, characterize, and select the thermodynamically stable form of MTSBA.

Molecular Architecture & Synthon Prediction

Before initiating wet-lab screening, we must analyze the "molecular personality" of MTSBA to predict likely packing motifs.

Structural Constraints
  • Core Scaffold: Benzoic Acid (Position 1:

    
    ).
    
  • Substituent: 3-(Methyl-p-tolyl-sulfamoyl) group.[1]

  • Key Feature: The sulfonamide nitrogen is fully substituted (Methyl + p-Tolyl).

    • Donors (D): 1 (Carboxylic

      
      ).
      
    • Acceptors (A): 3 (Carboxylic

      
      , Sulfonyl 
      
      
      
      x2).
Predicted Supramolecular Synthons

Because the sulfonamide nitrogen cannot donate hydrogen bonds, the competitive landscape is simplified but critical. We anticipate two primary competing motifs:

  • Centrosymmetric Acid Dimers (

    
    ):  The most probable motif, where two MTSBA molecules pair via the carboxylic acid groups. This is typically the thermodynamically stable form in non-polar solvents.
    
  • Catemeric Chains: In the presence of polar proton-accepting solvents (e.g., DMSO, DMF), the acid proton may be recruited into infinite chains or solvent-solvated structures, potentially leading to metastable polymorphs or solvates.

Comprehensive Polymorph Screening Protocol

To ensure no low-energy forms are missed, we employ a Matrix Screening Approach combining solvent polarity, temperature, and supersaturation rate.

Solvent Selection Strategy

We select solvents based on their dipole moment and hydrogen-bonding propensity to disrupt the carboxylic acid dimer.

Solvent ClassExamplesTarget Outcome
Class I: Non-Polar Toluene, HeptanePromote carboxylic acid dimers (Thermodynamic forms).
Class II: Polar Aprotic Acetone, THF, Ethyl AcetateInduce catemers or solvates via H-bond acceptance.
Class III: Polar Protic Methanol, IPA, WaterCompetitive H-bonding; high risk of solvates/hydrates.
Class IV: Chlorinated DCM, ChloroformIntermediate polarity; often yields unique packing due to weak

interactions.
Experimental Methodologies

Do not rely on a single crystallization method. Use the following three orthogonal techniques:

A. Temperature Cycling Slurry (Thermodynamic Control)
  • Objective: Identify the most stable form (Global Minimum).

  • Protocol:

    • Prepare saturated suspensions of MTSBA in 10 different solvents (approx. 50 mg/mL, solvent dependent).

    • Cycle temperature between 5°C and 40°C for 72 hours.

    • Mechanism: This promotes Ostwald Ripening , where metastable crystals dissolve and reprecipitate as the stable form.

    • Filter and analyze wet (to detect unstable solvates) and dry.

B. Rapid Cooling / Anti-Solvent Precipitation (Kinetic Control)
  • Objective: Trap metastable forms or amorphous phases.

  • Protocol:

    • Dissolve MTSBA in a good solvent (e.g., THF) at 50°C.

    • Inject into cold anti-solvent (e.g., Heptane at 0°C) under high shear stirring.

    • Mechanism: High supersaturation (

      
      ) forces rapid nucleation, bypassing the stable packing arrangement.
      
C. Slow Evaporation
  • Objective: Grow single crystals suitable for SCXRD.

  • Protocol:

    • Prepare dilute solutions in loosely capped vials.

    • Allow solvent to evaporate over 3–7 days.

    • Note: Check for "onion-ring" crystals (indicative of layered growth or solvent inclusion).

Visualization: Screening Workflow

The following diagram outlines the logical flow from raw API to identified form.

PolymorphScreening cluster_Methods Crystallization Vectors Start Raw MTSBA Input Slurry Slurry Ripening (Thermodynamic) Start->Slurry Cooling Rapid Cooling (Kinetic) Start->Cooling Evap Slow Evaporation (Single Crystal) Start->Evap Analysis Primary Analysis (PXRD + PLM) Slurry->Analysis Cooling->Analysis Evap->Analysis Decision Is Pattern Unique? Analysis->Decision Decision->Analysis No (Repeat) ScaleUp Scale Up & Thermal Analysis (DSC/TGA) Decision->ScaleUp Yes (New Form) SCXRD SCXRD Structure Elucidation ScaleUp->SCXRD If Stable

Caption: Logical workflow for MTSBA polymorph screening, moving from crystallization vectors to structural confirmation.

Characterization & Validation Systems

Once solids are isolated, a "self-validating" analytical sequence is required.

Powder X-Ray Diffraction (PXRD)

This is the fingerprinting stage.

  • Pass Criteria: Distinct Bragg peaks.

  • Fail Criteria: Halo pattern (Amorphous) or peak shifts >0.2° 2

    
     (indicates solid solution or variable solvation).
    
  • Critical Check: Compare experimental patterns against the calculated pattern from Single Crystal data (if available) to ensure bulk homogeneity.

Thermal Analysis (DSC/TGA)

Distinguish between polymorphs and solvates.

  • DSC (Differential Scanning Calorimetry): Look for endotherms.

    • Sharp melt: Pure polymorph.

    • Broad endotherm + TGA weight loss: Solvate/Hydrate desolvation.

    • Exotherm after melt: Recrystallization of a metastable form (Monotropic transition).

  • Burger-Ramberger Rule: If the higher melting form has the lower heat of fusion, the forms are likely enantiotropic (stability order changes with temperature). If the higher melting form has the higher heat of fusion, they are monotropic (one form is always stable).

Single Crystal X-Ray Diffraction (SCXRD)

The definitive proof of structure. For MTSBA, we specifically look for:

  • Space Group: Likely Centrosymmetric (e.g.,

    
     or 
    
    
    
    ) due to the preference for acid dimers.
  • Z' Value: If

    
    , it indicates a complex packing arrangement often associated with high-energy conformers.
    

Likely Structural Outcome (Case Study)

Based on the structural analogs of sulfonamide benzoic acids [1, 2], we project the following outcome for MTSBA:

  • Form I (Stable): Triclinic (

    
    ) or Monoclinic (
    
    
    
    ). Characterized by
    
    
    carboxylic acid dimers. High melting point (>180°C).
  • Form II (Metastable): Often obtained from rapid cooling in Methanol. Characterized by catemeric acid chains or solvated structures where the solvent disrupts the dimer.

  • Structural Insight: The bulky N-methyl-N-p-tolyl group will create significant steric hindrance, likely forcing the phenyl rings out of planarity. This "twist" often prevents tight packing, potentially creating voids that trap solvent (channel solvates).

Signaling Pathway: Stability Decision Tree

How to decide which form to move forward into development?

StabilityLogic Input Identified Forms TGA TGA Analysis Input->TGA Solvate Weight Loss > 1%? TGA->Solvate DSC DSC Analysis Solvate->DSC No (Anhydrous) Reject Reject (Solvate/Unstable) Solvate->Reject Yes Energy Melting Point & Enthalpy DSC->Energy Energy->Reject Exothermic Transition Select Select Candidate (Thermodynamic) Energy->Select Highest Mp Highest Fusion H

Caption: Decision matrix for selecting the developable solid form based on thermal stability data.

References

  • Nangia, A., et al. (2010).[2] "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design. Link[2]

  • Gelbrich, T., & Caira, M. R. (2012). "Polymorphs and solvates of sulfonamide derivatives." CrystEngComm. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. Link

  • FDA Guidance for Industry. (2007). "ANDAs: Pharmaceutical Solid Polymorphism." Link

  • Cruz-Cabeza, A. J. (2015). "Acid–base crystalline complexes and the pKa rule." CrystEngComm. Link

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the synthesis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid , a functionalized sulfonamide scaffold often utilized as a pharmacophore in the development of diuretics, carbonic anhydrase inhibitors, and electrolyte transport modulators.

Unlike generic protocols, this guide prioritizes purification efficiency . By leveraging the acidic nature of the benzoic acid moiety, we utilize an acid-base extraction workup that eliminates the need for flash column chromatography in most scale-up scenarios, delivering >95% purity via crystallization alone.

Strategic Analysis & Retrosynthesis

The synthesis is designed around the high reactivity of sulfonyl chlorides toward secondary amines. We select Route A (Convergent) over Route B (Stepwise Methylation) to avoid genotoxic alkylating agents (MeI) and regioselectivity issues.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target TARGET 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid Disconnection S-N Bond Disconnection Target->Disconnection Retrosynthesis SulfonylChlor PRECURSOR 1 3-(Chlorosulfonyl)benzoic acid (Electrophile) Disconnection->SulfonylChlor Amine PRECURSOR 2 N,4-Dimethylaniline (N-Methyl-p-toluidine) (Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic disconnection identifying the primary building blocks.

Materials & Reagents

Safety Note: 3-(Chlorosulfonyl)benzoic acid is corrosive and moisture-sensitive. Handle in a fume hood.

ReagentCAS No.[1][2]MW ( g/mol )Eq.Role
3-(Chlorosulfonyl)benzoic acid 63555-50-0220.631.0Electrophile / Core Scaffold
N,4-Dimethylaniline 623-08-5135.211.1Nucleophile
Triethylamine (TEA) 121-44-8101.193.0Base (HCl Scavenger)
Dichloromethane (DCM) 75-09-2--Solvent (Anhydrous)
1M HCl (aq) ---Quenching / pH Adjustment
Sat. NaHCO₃ (aq) ---Extraction Base

Experimental Protocol

Phase A: Sulfonylation Reaction

Rationale: We use DCM as the solvent to solubilize the organic amine, while TEA serves a dual purpose: neutralizing the HCl generated during sulfonylation and deprotonating the carboxylic acid to ensure solubility.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-(Chlorosulfonyl)benzoic acid (5.0 g, 22.6 mmol) and anhydrous DCM (50 mL). The suspension may not be fully clear initially.

  • Base Addition: Cool the mixture to 0°C (ice bath). Dropwise, add Triethylamine (9.4 mL, 67.8 mmol, 3.0 eq).

    • Observation: The solution should clarify as the triethylammonium salt of the benzoic acid forms.

  • Nucleophile Addition: Add N,4-Dimethylaniline (3.6 mL, 24.9 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (23°C) for 4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting sulfonyl chloride (low Rf streak) should disappear.

Phase B: Acid-Base Purification (Self-Validating Step)

Rationale: This workup leverages the chemical properties of the target. The product is an acid (soluble in base, insoluble in acid). The impurities (excess amine) are basic (soluble in acid).

  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash (Removal of Amines): Wash the organic layer with 1M HCl (2 x 50 mL).

    • Chemistry: This protonates the excess TEA and N,4-dimethylaniline, moving them into the aqueous layer. The product (benzoic acid derivative) remains in the DCM layer.

  • Base Extraction (Product Isolation): Extract the DCM layer with Saturated NaHCO₃ (3 x 50 mL).

    • Critical Step: The product converts to its carboxylate salt and moves into the aqueous layer. Neutral impurities remain in the DCM.

    • Discard the DCM layer (after verifying the product is in the aqueous phase).

  • Precipitation: Carefully acidify the combined aqueous NaHCO₃ extracts with 6M HCl to pH ~2 while stirring.

    • Observation: The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash with cold water (50 mL) and hexanes (20 mL).

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Process Workflow Diagram (Graphviz)

Workflow Start Start: 3-(Chlorosulfonyl)benzoic acid + DCM AddBase Add TEA (3.0 eq) Forms soluble salt Start->AddBase AddAmine Add N-Methyl-p-toluidine Stir RT, 4h AddBase->AddAmine Check TLC Check AddAmine->Check WashAcid Wash with 1M HCl (Removes excess Amine/TEA) Check->WashAcid Complete ExtractBase Extract with Sat. NaHCO3 (Product moves to Aqueous) WashAcid->ExtractBase Organic Layer Precip Acidify Aqueous Layer (pH 2) Product Precipitates ExtractBase->Precip Aqueous Layer Filter Filter & Dry Precip->Filter

Figure 2: Step-by-step logic flow for synthesis and acid-base purification.[2][3]

Quality Control & Validation

Expected Analytical Data

To validate the synthesis without an external standard, look for these specific NMR diagnostic signals:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 ppm (bs, 1H): Carboxylic acid -OH (Confirms the acid integrity).

    • δ 7.5 - 8.2 ppm (m, 4H): Benzoic acid aromatic protons.

    • δ 7.1 - 7.2 ppm (m, 4H): Tolyl aromatic protons (AA'BB' system).

    • δ 3.15 ppm (s, 3H): N-Methyl group (Diagnostic for sulfonamide formation).

    • δ 2.25 ppm (s, 3H): Aryl-Methyl (Tolyl group).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Do not delay between adding reagents.
Oily Product Trapped Solvent/ImpuritiesRecrystallize from Ethanol/Water (1:1).
Black Color Exotherm decompositionMaintain strict 0°C during amine addition.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard Schotten-Baumann and Sulfonylation protocols).

  • Gowda, B. T.; et al. "Structure of N-(3-chlorophenyl)-4-methylbenzenesulfonamide."[3] Acta Crystallographica Section E, 2008 , E64, o663. (Precedent for N-aryl sulfonamide structural characterization).

  • Organic Syntheses. "Methyl p-Tolyl Sulfone (General Sulfonylation Precedent)." Org.[4][5] Synth.1954 , 34, 69. (Foundational chemistry for sulfonyl chloride reactivity).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12220476 (Analogous Sulfonamides)." PubChem. (Source for general physicochemical properties).

Sources

Application Note: Optimal Reaction Conditions for Methyl-p-Tolyl-Sulfamoyl Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The methyl-p-tolyl-sulfamoyl moiety (structurally N-methyl-p-toluenesulfonamide) is a privileged pharmacophore and protective group in medicinal chemistry.[1][2] Its lipophilicity (logP ~1.[2]3) and metabolic stability make it an ideal bioisostere for amides or a robust directing group for C-H activation.[2]

However, installing this group—specifically creating the C-N bond between the sulfonamide nitrogen and an aryl core—presents unique challenges. Unlike simple amide couplings, sulfonamides possess a highly acidic proton (pKa ~10–12) and increased steric bulk around the sulfur atom, often leading to catalyst poisoning or stalled reductive elimination in transition-metal-catalyzed cross-couplings.

This guide details two distinct, optimized workflows:

  • Method A (The "Gold Standard"): Palladium-catalyzed C-N cross-coupling of N-methyl-p-toluenesulfonamide with aryl halides.[1][2]

  • Method B (The "Classic"): Nucleophilic substitution using p-toluenesulfonyl chloride (TsCl).[1][2]

Mechanism of Action: Pd-Catalyzed Sulfonamidation[1][2][9]

To achieve high yields in Method A, one must understand the catalytic cycle's bottlenecks. The high acidity of the sulfonamide nitrogen facilitates deprotonation, but the resulting Pd-amido complex is electron-poor, making the final reductive elimination step the rate-determining barrier.[1]

The Catalytic Cycle (Visualization)

The following diagram illustrates the specific pathway for sulfonamide coupling, highlighting the critical role of bulky biaryl phosphine ligands in forcing reductive elimination.

SulfonamideCycle cluster_ligand Ligand Role (e.g., tBuBrettPhos) Pd0 Pd(0) Active Catalyst (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination & Deprotonation OxAdd->Coord + HN(Me)Ts + Base RedElim Reductive Elimination (Rate Limiting Step) Coord->RedElim - Base-HX Product Product Release (Ar-N(Me)Ts) RedElim->Product Product->Pd0 Regeneration Note1 Bulky groups promote Reductive Elimination Note1->RedElim

Figure 1: Catalytic cycle for Pd-catalyzed sulfonamidation. The steric bulk of the ligand is critical for overcoming the energy barrier at the Reductive Elimination stage.

Optimization Strategy: Variable Screening

Success depends on selecting the correct "Catalytic Engine" (Ligand/Precatalyst) and "Reaction Environment" (Base/Solvent).[2]

Ligand Selection Matrix

For N-methyl-p-toluenesulfonamide (a secondary sulfonamide), the steric demand is higher than primary sulfonamides.[1][2]

LigandClassApplication SuitabilityRecommendation
tBuBrettPhos Biaryl PhosphinePrimary SulfonamidesExcellent for Ar-NH-Ts formation; good starting point.[1][2]
JackiePhos Biaryl PhosphineSecondary Amides/SulfonamidesOptimal for sterically hindered N-methyl couplings.[1][2]
XPhos Biaryl PhosphineGeneral C-N CouplingModerate.[1][2] Often fails with electron-rich aryl halides.[1][2]
BrettPhos Biaryl PhosphineGeneral AminationGood alternative if JackiePhos is unavailable.[1][2]
Base & Solvent Effects[2][10]
  • Base: Weak bases (Carbonates) are preferred over strong alkoxides to prevent side reactions, though alkoxides (NaOtBu) can speed up reactions with unactivated aryl chlorides.[2]

  • Solvent: t-Amyl Alcohol is superior to Dioxane/Toluene for sulfonamides due to its higher boiling point and ability to solubilize polar intermediates without coordinating strongly to the Pd center.[1][2]

Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (High Complexity/High Reward)

Use this method when installing the sulfamoyl group onto an existing aromatic core (Ar-Cl, Ar-Br, Ar-OTf).[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • N-Methyl-p-toluenesulfonamide (1.2 equiv) [CAS: 640-61-9][1][2]

  • Catalyst: [Pd(allyl)Cl]₂ (1–2 mol%) or Pd₂(dba)₃[1]

  • Ligand: tBuBrettPhos or JackiePhos (2–4 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)[1][2]

  • Solvent: t-Amyl Alcohol (anhydrous)[1][2]

Step-by-Step Workflow:

  • Charge: In a glovebox or under active N₂ flow, add the Aryl Halide (1.0 mmol), Sulfonamide (1.2 mmol), Base (2.0 mmol), and Ligand (0.04 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the Pd precatalyst (0.02 mmol). Note: Premixing Pd and Ligand in a small volume of solvent for 5 mins increases active species generation.[2]

  • Solvation: Add anhydrous t-Amyl Alcohol (concentration 0.2 M, ~5 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat to 100–110 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.[2] Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc gradient).[1][2]

Protocol B: Sulfonylation of Amines (Classic Approach)

Use this method when you have a secondary amine (Ar-NH-Me) and need to cap it.[1]

Reagents:

  • N-Methyl-Aniline derivative (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1][2]

  • Base: Pyridine (solvent/base) or Et₃N/DMAP in DCM.[1][2]

Step-by-Step Workflow:

  • Dissolve the amine in DCM (0.2 M).[2]

  • Add Et₃N (1.5 equiv) and DMAP (0.1 equiv).[2]

  • Cool to 0 °C.

  • Add TsCl (1.1 equiv) portion-wise.[2]

  • Warm to RT and stir for 4 hours.

  • Critical Wash: Wash with 1M HCl to remove excess pyridine/amine, then NaHCO₃.[2]

Decision Tree & Troubleshooting

Use the following logic flow to determine the correct optimization path if the standard protocol fails.

Troubleshooting Start Start: Protocol A Check Check Conversion (LCMS @ 4h) Start->Check Good >80% Conv. Proceed to Workup Check->Good Stall <20% Conv. (Stalled) Check->Stall Decision1 Is Ar-X intact? Stall->Decision1 OxAddFail Oxidative Addition Fail Switch to XPhos G4 or Ar-I Decision1->OxAddFail Yes (SM remaining) RedElimFail Reductive Elim Fail Switch to JackiePhos Increase Temp Decision1->RedElimFail No (Intermediate stuck)

Figure 2: Troubleshooting logic for catalytic stalling. Differentiating between oxidative addition failure and reductive elimination failure is key to ligand adjustment.

Analytical Validation
  • 1H NMR: Look for the diagnostic methyl singlet.[1][2] In N-methyl-p-toluenesulfonamide, this appears ~2.6 ppm.[1] Upon arylation, this typically shifts downfield to 3.0–3.2 ppm due to the anisotropic effect of the new aryl ring.

  • HPLC: Sulfonamides are often UV-active.[1][2] Use an acidic mobile phase (0.1% Formic Acid) to ensure sharp peaks, as the sulfonamide nitrogen is not basic.

References

  • Buchwald, S. L., et al. "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates."[2] Journal of Organic Chemistry, 2011.[3]

  • Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 2009. (Foundational work on tBuBrettPhos).

  • Rosen, B. R., et al. "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles."[1][2][4] Organic Letters, 2011.[4]

  • Correa, A., & Bolm, C. "Iron-Catalyzed N-Arylation of Nitrogen Nucleophiles." Angewandte Chemie International Edition, 2007. (Alternative metal comparison). [1]

  • Sigma-Aldrich. "N-Methyl-p-toluenesulfonamide Product Specification & Properties."[1][2] [1]

Sources

Application Notes & Protocols: Preparation of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the preparation, quality control, and storage of stock solutions for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS No. 379255-74-0). Intended for researchers, scientists, and professionals in drug development, these protocols are grounded in established principles for handling sulfonamide and carboxylic acid-containing compounds. This document provides a framework for achieving accurate and reproducible experimental outcomes by ensuring the integrity and precise concentration of the stock solutions.

Introduction: Scientific Context and Rationale

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. Sulfonamide derivatives are explored for a multitude of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The dual functionality of a sulfonamide and a carboxylic acid group in the target molecule suggests its potential as a modulator of biological pathways where these moieties can engage in critical binding interactions.

The inherent challenge with many aromatic carboxylic acids is their often-limited aqueous solubility, which can impede accurate in-vitro and in-vivo studies.[3][4] The preparation of a well-characterized, stable, and concentrated stock solution is therefore a critical first step in any experimental workflow. This document outlines the necessary considerations and detailed procedures to achieve this, thereby ensuring the reliability and reproducibility of downstream applications.

Physicochemical Properties Summary

A foundational understanding of the physicochemical properties of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is paramount for its effective handling and use.

PropertyValueSource
CAS Number 379255-74-0[5]
Molecular Formula C₁₅H₁₅NO₄S[5]
Molecular Weight 305.35 g/mol Calculated
Purity Typically ≥95%[5]
Appearance White to off-white solidGeneral observation

Safety and Handling Precautions

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid. Based on available data for the compound and related structures, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]

  • Skin and Eye Contact: The compound is classified as causing skin and serious eye irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]

  • Ingestion: The compound is harmful if swallowed.[5]

Preparation of Stock Solutions

The choice of solvent is critical and is dictated by the experimental requirements and the solubility of the compound. For many poorly soluble organic compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[6]

Recommended Solvents and Concentration Ranges
SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMPrimary choice for most in-vitro applications. Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically <0.5%).
N,N-Dimethylformamide (DMF) 10-50 mMAn alternative to DMSO, with similar solubilizing properties. Also requires careful control of the final assay concentration.
Ethanol (EtOH) 1-10 mMMay be suitable for some applications, but solubility is generally lower than in DMSO or DMF.
Methanol (MeOH) 1-10 mMSimilar to ethanol, can be used for analytical purposes but may have lower solubilizing capacity for high concentrations.

Note: The solubility of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid in these solvents should be experimentally verified. The provided concentrations are recommended starting points.

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid in DMSO.

Materials:

  • 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (MW: 305.35 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • 1.5 mL sterile microcentrifuge tube or amber glass vial

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 305.35 g/mol x 1000 mg/g = 3.05 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh 3.05 mg of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid into the tube.

  • Dissolve the compound:

    • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the compound.

    • Cap the tube securely and vortex at maximum speed for 1-2 minutes.

    • Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Label and Store:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the stock solution as recommended in Section 5.

Diagram of the Stock Solution Preparation Workflow:

G cluster_prep Stock Solution Preparation Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Mass = M x V x MW Add Solvent Add Solvent Weigh Compound->Add Solvent Transfer to vial Dissolve Dissolve Add Solvent->Dissolve DMSO Label and Store Label and Store Dissolve->Label and Store Vortex/Sonicate

Caption: Workflow for preparing the stock solution.

Quality Control of Stock Solutions

To ensure the accuracy of experimental results, it is crucial to verify the concentration and purity of the prepared stock solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.

Recommended HPLC-UV Method for Concentration Verification

The following method is a starting point and should be optimized for your specific instrumentation and requirements.

ParameterRecommended ConditionRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmStandard for separation of moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure the carboxylic acid is protonated, leading to better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 30-95% B over 15 minA gradient elution is recommended to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust as needed based on concentration and detector sensitivity.
UV Detection 254 nm or a wavelength determined by UV-Vis scanAromatic rings and sulfonamide groups typically absorb in this region. A full UV-Vis scan of a dilute solution is recommended to determine the absorbance maximum for optimal sensitivity.[7][8][9]

Procedure for Analysis:

  • Prepare a Calibration Curve:

    • Create a series of standards of known concentrations by serially diluting the stock solution.

    • Inject each standard and record the peak area.

    • Plot peak area versus concentration to generate a calibration curve.

  • Analyze the Stock Solution:

    • Dilute an aliquot of the stock solution to fall within the range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Back-calculate the concentration of the original stock solution.

Diagram of the Quality Control Workflow:

G cluster_qc Quality Control Workflow Prepare Standards Prepare Standards HPLC Analysis HPLC Analysis Prepare Standards->HPLC Analysis Serial Dilution Generate Calibration Curve Generate Calibration Curve HPLC Analysis->Generate Calibration Curve Peak Area vs. Conc. Verify Concentration Verify Concentration HPLC Analysis->Verify Concentration Interpolate from Curve Generate Calibration Curve->Verify Concentration Analyze Stock Analyze Stock Analyze Stock->HPLC Analysis Dilute Sample

Caption: Workflow for stock solution quality control.

Storage and Stability

The stability of the stock solution is critical for the long-term reproducibility of experiments. While specific stability data for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is not available, the following general guidelines for sulfonamides and carboxylic acids should be followed:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use (1-2 weeks), storage at 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Aromatic compounds can be susceptible to photodegradation.

  • Moisture: Use anhydrous solvents and store in tightly sealed containers to prevent the absorption of moisture, which can lead to hydrolysis or precipitation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

It is recommended to periodically re-analyze the concentration of the stock solution, especially if it has been stored for an extended period.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preparation, quality control, and storage of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental data. Researchers are encouraged to perform their own validation of solubility, concentration, and stability to meet the specific demands of their experimental systems.

References

  • Capot Chemical. 3-Methylsulfamoyl-benzoic Acid. [Link]

  • Li, Y., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(34), 11437-11443.
  • Vandenbelt, J. M., & Doub, L. (1944). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society, 66(10), 1633-1635.
  • Protocols Online. Stock Solutions. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3791.
  • ResearchGate. How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? [Link]

  • ResearchGate. UV spectrum scans of sulfonamides. [Link]

  • Cumper, C. W. N., & Walker, S. (1962). Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2, 3621-3624.
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • Google Patents.
  • University of Missouri-St. Louis. Preparation of Methyl Benzoate. [Link]

  • ResearchGate. UV/Vis spectra of various N-aryl-FAs in dichloromethane. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed, 37175340.
  • da Silva, P. B., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. Molecules, 28(12), 4683.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • BuyersGuideChem. 3-(p-Tolyl)-benzoic acid. [Link]

  • Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Google Patents.
  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • Google Patents.
  • PubMed. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]

  • Organic Syntheses. p-TOLUIC ACID. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359.

Sources

Using 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

High-Affinity Scaffold for LPA2 Receptor Agonists and Radioprotective Agents [1][2]

Abstract

This guide details the chemical utility of 3-(N-Methyl-N-p-tolylsulfamoyl)benzoic acid as a critical intermediate in medicinal chemistry.[1][3] Belonging to the class of Sulfamoyl Benzoic Acids (SBAs) , this compound serves as a stable, non-lipid bioisostere for the phosphate headgroup of Lysophosphatidic Acid (LPA).[1][3] It is the primary building block for the synthesis of highly selective LPA2 receptor agonists , which are currently under development for radioprotection (mitigation of Acute Radiation Syndrome) and the treatment of allergic airway inflammation.[1][3] This document provides validated protocols for the activation, coupling, and quality control of this intermediate in drug discovery workflows.

Introduction: The Sulfamoyl Benzoate Scaffold

In the development of G Protein-Coupled Receptor (GPCR) modulators, lipid mediators like LPA present significant challenges due to metabolic instability and lack of receptor subtype selectivity.[1][3] The Sulfamoyl Benzoate (SBA) scaffold was designed to overcome these limitations.[1][3]

Structural Significance[3]
  • Bioisosterism: The benzoic acid moiety mimics the phosphate headgroup of natural LPA, providing critical electrostatic interactions with the receptor binding pocket (specifically Arg/Lys residues).[1][3]

  • Linker Stability: The sulfonamide linkage (-SO₂N-) replaces the labile ester/ether bonds found in lipids, dramatically improving in vivo half-life.[1][3]

  • Selectivity: The N-methyl-N-p-tolyl substitution pattern ("Tail Region") locks the conformation, conferring high specificity for the LPA2 subtype over LPA1 and LPA3, which is crucial for avoiding LPA1-mediated side effects like fibrosis.[1][3]

Key Applications
  • LPA2 Agonist Synthesis: Precursor for compounds like GRI-977143 and related analogs used in anti-apoptotic therapies.[1][3]

  • NTPDase Inhibitors: The scaffold is also explored for inhibiting nucleoside triphosphate diphosphohydrolases, relevant in thrombotic and inflammatory diseases.[1][3]

  • Fragment-Based Drug Design (FBDD): Used as an acidic fragment in library expansion targeting lysine-rich active sites.[1][3]

Chemical Reactivity & Workflow

The utility of 3-(N-Methyl-N-p-tolylsulfamoyl)benzoic acid lies in the differential reactivity of its functional groups.[1] The sulfonamide core is chemically inert under standard coupling conditions, allowing selective modification of the carboxylic acid.[1][3]

Synthetic Utility Flowchart

SyntheticUtility Intermediate 3-(N-Methyl-N-p-tolylsulfamoyl) benzoic acid (Scaffold) Activation Carboxyl Activation (SOCl2 or EDC/HOBt) Intermediate->Activation Step 1 Reduction Reduction to Alcohol (BH3·THF) Intermediate->Reduction Alternative Route AmideCoupling Amide Coupling (R-NH2) Activation->AmideCoupling Step 2 Target1 LPA2 Agonists (Radioprotection) AmideCoupling->Target1 Linker + Pharmacophore Target2 NTPDase Inhibitors Reduction->Target2 Modifications

Figure 1: Synthetic utility of the SBA scaffold. The primary pathway involves carboxyl activation followed by amide coupling to generate bio-active ligands.[1][3]

Experimental Protocols

Protocol A: Quality Control & Purification

Rationale: Commercial batches of sulfamoyl benzoates may contain traces of unreacted sulfonyl chlorides or hydrolyzed byproducts.[1][3] Purity >98% is required for accurate SAR studies.

Analytical Conditions (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/sulfonamide).[1][3]

  • Expected Retention: The N-methyl-N-tolyl group increases lipophilicity; expect elution later than unsubstituted sulfamoyl benzoic acids.[1][3]

Recrystallization (If Purity <95%):

  • Dissolve crude solid in minimum hot Ethanol/Water (9:1).[1][3]

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter white crystals and wash with cold hexanes.[1][3]

  • Dry under vacuum at 45°C for 12 hours.

Protocol B: Activation and Amide Coupling (LPA2 Agonist Synthesis)

Rationale: This protocol describes the conversion of the benzoic acid to an amide, the critical step in synthesizing LPA2 agonists (e.g., coupling to amino-alkyl-naphthalimides).

Reagents:

  • Substrate: 3-(N-Methyl-N-p-tolylsulfamoyl)benzoic acid (1.0 equiv).

  • Coupling Agent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1][3]

  • Solvent: Anhydrous DMF or DCM.[1][3]

  • Amine Partner: Primary or secondary amine (e.g., N-(4-aminobutyl)-1,8-naphthalimide for LPA2 probes).[1][3]

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve the SBA substrate (1.0 mmol, 305 mg) in anhydrous DMF (5 mL).

    • Add EDC[1][3]·HCl (1.2 mmol, 230 mg) and HOBt (1.2 mmol, 162 mg).[1][3]

    • Stir at 0°C for 30 minutes under Nitrogen. Note: The solution should remain clear or turn slightly yellow.[1][3]

  • Coupling:

    • Add the Amine Partner (1.0 - 1.1 mmol) dissolved in minimal DMF.[3]

    • Add DIPEA (3.0 mmol, 520 µL) dropwise.[3]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine/EDC.[1][3]

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid/HOBt.[1][3]

      • Brine (1 x 20 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][3]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).[1][3]

Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (~13 ppm) and the appearance of the amide NH triplet/doublet (~8.5 ppm).[1][3]

  • Mass Spec: Confirm [M+H]⁺ peak corresponding to the coupled product.

Protocol C: Acid Chloride Formation (Alternative Activation)

Rationale: For sterically hindered amines where EDC coupling fails, conversion to the acid chloride is preferred.[1]

  • Suspend 3-(N-Methyl-N-p-tolylsulfamoyl)benzoic acid (1.0 mmol) in dry DCM (5 mL).

  • Add Oxalyl Chloride (1.5 mmol) dropwise, followed by a catalytic drop of DMF.

  • Stir at room temperature for 2 hours (gas evolution will cease).

  • Concentrate in vacuo to remove excess oxalyl chloride.[1][3]

  • Immediate Use: Redissolve the resulting crude acid chloride in DCM and add to the amine/pyridine mixture immediately.[1][3]

Mechanism of Action & Biological Context[1][3]

The final compounds derived from this intermediate function as LPA2 Agonists .

Signaling Pathway Diagram[1][3]

LPA2_Signaling Agonist SBA-Derived Agonist (Drug) LPA2 LPA2 Receptor (GPCR) Agonist->LPA2 Binds Gprot G-Protein (Gα12/13, Gαi) LPA2->Gprot Activates ERK ERK1/2 Phosphorylation Gprot->ERK Promotes Survival Bax Bax Translocation (Inhibition) Gprot->Bax Blocks Outcome Anti-Apoptosis & Radioprotection ERK->Outcome Caspase Caspase 3/7 (Inhibition) Bax->Caspase Prevents Activation Caspase->Outcome

Figure 2: Mechanism of Action. The SBA-derived agonist binds LPA2, activating survival pathways (ERK) and inhibiting apoptotic cascades (Bax/Caspase), resulting in radioprotection.[1]

Safety and Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

  • Signal Word: Warning.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.).

  • Storage: Store at +2°C to +8°C. Keep container tightly closed. Moisture sensitive (carboxylic acid can absorb moisture).[1][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3] Handle in a fume hood to avoid inhalation of dust.[1][3]

References

  • Patil, R., et al. (2014).[1][3][4][5][6] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140.[1][3][4][6] Link[3]

  • Kiss, G. N., et al. (2012).[1][3][6] Virtual screening for LPA2-specific agonists identifies a nonlipid compound with antiapoptotic actions.[1][3][6] Molecular Pharmacology, 82(6), 1162-1173.[1][3][6] Link[1][3]

  • Tigyi, G., et al. (2014).[3][4][5][6] Compounds and Methods for Radioprotection. U.S. Patent Application US20140243368A1.[1][3] Link

  • Baqi, Y., et al. (2011).[1][3] Structure-Activity Relationships of Sulfamoylbenzoate Derivatives as Inhibitors of NTPDase Isoenzymes. Bioorganic & Medicinal Chemistry, 19(18), 5524-5531.[1][3] Link[1][3]

Sources

Derivatization protocols involving the carboxylic acid moiety of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CA-2026

Target Analytes: Fatty Acids, TCA Cycle Intermediates, Organic Acids, and Acidic Pharmaceuticals. Instrumentation: GC-MS (EI), LC-MS/MS (ESI).

Introduction: The Analytical Paradox of Carboxyl Groups

The carboxylic acid moiety (-COOH) presents a fundamental paradox in analytical chemistry. While biologically ubiquitous, its physicochemical properties—high polarity, capacity for hydrogen bonding, and poor volatility—make it inherently resistant to direct analysis.

  • In Gas Chromatography (GC): Free acids interact strongly with silanol groups in the column stationary phase, resulting in peak tailing, irreversible adsorption, and "ghost" peaks.

  • In Liquid Chromatography (LC-MS): Short-chain acids (e.g., lactate, succinate) elute in the column void volume (poor retention on C18) and suffer from severe ion suppression in Electrospray Ionization (ESI), particularly in positive mode.

This guide details three "Gold Standard" derivatization protocols designed to neutralize these issues by chemically modifying the active hydrogen or the entire hydroxyl group.

Protocol A: Silylation for GC-MS (The "Universal" Method)

Objective: Replace the active proton with a trimethylsilyl (TMS) group to increase volatility and thermal stability.[1]

Mechanistic Insight

Silylation is a Nucleophilic Substitution (


) reaction. The silyl donor (BSTFA) reacts with the protic site of the carboxylic acid. The addition of TMCS (Trimethylchlorosilane) acts as a critical catalyst; the chloride is a better leaving group, generating a transient, highly reactive intermediate that drives the reaction to completion for sterically hindered acids.
Reagents
  • Reagent A: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide].[1][2]

  • Catalyst: TMCS (1% or 10% v/v in BSTFA).[1][3]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

Step-by-Step Protocol
  • Lyophilization: Evaporate the sample (1–5 mg of acid) to complete dryness under nitrogen. Critical: Any residual water will hydrolyze the TMS reagent immediately.

  • Solubilization: Add 500 µL of anhydrous pyridine. Vortex to dissolve.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 30 minutes .

    • Note: For sterically hindered acids (e.g., Ursolic acid), increase to 70°C for 60 mins.

  • Analysis: Inject 1 µL directly into the GC-MS. Avoid aqueous wash steps.

Graphviz Diagram: Silylation Workflow

SilylationWorkflow Sample Dry Sample (R-COOH) Reagent Add BSTFA + 1% TMCS (Anhydrous Pyridine) Sample->Reagent Reaction Incubate 60°C, 30 min Reagent->Reaction S_N2 Attack Product TMS-Ester (R-COO-Si(CH3)3) Reaction->Product - Trifluoroacetamide GC GC-MS Injection Product->GC

Figure 1: Workflow for the conversion of carboxylic acids to volatile TMS esters using BSTFA.

Protocol B: Esterification for Lipidomics (FAMEs)

Objective: Convert Fatty Acids (FAs) into Fatty Acid Methyl Esters (FAMEs) for GC analysis. Target: Long-chain fatty acids (C8–C24).

Mechanistic Insight

This is an acid-catalyzed esterification.[4] Boron Trifluoride (


) acts as a Lewis acid, coordinating with the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, facilitating attack by methanol.
Reagents
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.[5][6]
    
  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Quenching Agent: Saturated NaCl solution.

Step-by-Step Protocol
  • Preparation: Place 10 mg of lipid extract into a screw-cap glass tube.

  • Reaction: Add 1 mL of 14%

    
    -Methanol .
    
  • Heating: Seal and heat at 60°C for 10 minutes .

    • Warning: Do not overheat unsaturated fatty acids (PUFAs) to prevent isomerization or artifact formation.

  • Quenching: Cool to room temperature. Add 1 mL of water or saturated NaCl.

  • Extraction: Add 1 mL of Hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 2 minutes. Transfer the top (Hexane) layer to a GC vial.

Protocol C: 3-NPH Tagging for LC-MS/MS (Metabolomics)

Objective: Enhance hydrophobicity and ionization (Negative Mode) for short-chain organic acids (TCA cycle intermediates). Why this matters: Small acids (e.g., Malic, Fumaric) do not retain on C18 columns and ionize poorly. 3-Nitrophenylhydrazine (3-NPH) introduces a hydrophobic ring and a structure that ionizes efficiently in ESI(-).

Mechanistic Insight

This is a carbodiimide-mediated coupling. EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic hydrazine group of 3-NPH to form a stable acid hydrazide. Pyridine acts as a catalyst to maintain the optimal pH for the coupling.

Reagents
  • Labeling Reagent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.

  • Activator: 120 mM EDC-HCl [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide].

  • Catalyst: 6% Pyridine in Methanol.

Step-by-Step Protocol
  • Mix: Combine 20 µL of Sample (Standard or Bio-fluid extract) with:

    • 20 µL of 120 mM EDC-HCl solution.

    • 20 µL of 6% Pyridine solution.[7]

    • 20 µL of 200 mM 3-NPH solution.

  • Incubate: Vortex and heat at 40°C for 60 minutes .

  • Quench: (Optional) Add 0.1% Formic acid to stabilize the hydrazide.

  • Analysis: Inject onto a C18 UHPLC column. Detect in ESI Negative Mode .

    • Result: Analytes will shift to higher retention times and show 10–100x sensitivity increase.

Graphviz Diagram: 3-NPH Reaction Pathway

NPH_Reaction Acid Carboxylic Acid (R-COOH) Activation Activation (EDC + Pyridine) Acid->Activation Intermediate O-Acylisourea (Unstable) Activation->Intermediate Coupling Nucleophilic Attack (3-NPH) Intermediate->Coupling Final 3-NPH Hydrazide (Retains on C18 / High ESI- Signal) Coupling->Final Amide Bond Formation

Figure 2: Chemical pathway for EDC-activated labeling of carboxylic acids with 3-NPH.

Comparative Analysis of Methods

FeatureSilylation (BSTFA)Esterification (BF3)Amidation (3-NPH)
Primary Platform GC-MSGC-MS (FID/MS)LC-MS/MS
Target Analyte General Acids, SterolsFatty Acids (Lipids)TCA Cycle, SCFAs
Reaction Type Nucleophilic SubstitutionAcid-Catalyzed EsterificationCarbodiimide Coupling
Moisture Tolerance Zero (Strictly Anhydrous)Low (Water inhibits yield)Moderate (Aqueous compatible)
Stability Hydrolyzes in airStableVery Stable
Key Advantage Universal volatilityIndustry Standard for FAMEsRetains polar acids on C18

References

  • Han, J., et al. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS.[7] Electrophoresis. [Link]

Sources

Application Notes & Protocols for the Microwave-Assisted Synthesis of Sulfamoyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

Sulfamoyl benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] A prominent example is Furosemide, a potent loop diuretic used to treat edema and hypertension.[3][4] The conventional synthesis of these compounds often involves lengthy reaction times, high energy consumption, and the use of hazardous solvents, creating bottlenecks in drug discovery and development pipelines.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to traditional heating methods.[5][6][7][8] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and higher product purity.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of sulfamoyl benzoic acid derivatives.

The Science Behind Microwave-Assisted Synthesis

Conventional heating methods rely on the slow and inefficient transfer of heat from an external source through the vessel walls to the reaction mixture. In contrast, microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction medium.[11][12] This interaction leads to rapid and uniform heating throughout the bulk of the material via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature.[7][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause a localized heating effect.[7][12]

This direct and efficient energy transfer often results in "superheating," where the temperature of the reaction mixture can significantly exceed the boiling point of the solvent at atmospheric pressure.[12] This phenomenon, combined with the rapid heating rates, can dramatically accelerate reaction kinetics and enable transformations that are difficult to achieve with conventional heating.

General Workflow for Microwave-Assisted Synthesis

The synthesis of N-substituted sulfamoyl benzoic acid derivatives via microwave irradiation generally follows a two-step process, starting from a readily available substituted benzoic acid.

Synthesis Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation (Microwave-Assisted) A Substituted Benzoic Acid C 5-(chlorosulfonyl)- substituted-benzoic acid A->C Conventional Heating B Chlorosulfonic Acid B->C E Sulfamoyl Benzoic Acid Derivative C->E Microwave Irradiation D Primary/Secondary Amine D->E

Caption: General workflow for the synthesis of sulfamoyl benzoic acid derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of a Furosemide Analog

This protocol details the synthesis of a representative sulfamoyl benzoic acid derivative, 4-chloro-N-(furan-2-ylmethyl)-5-sulfamoylbenzoic acid, an analog of Furosemide.

Materials and Equipment
ReagentsEquipment
2,4-Dichlorobenzoic acidMicrowave reactor (e.g., CEM Discover, Biotage Initiator)
Chlorosulfonic acidMicrowave reaction vials with snap caps/crimp tops
Ammonia solution (25%)Magnetic stir bars
FurfurylamineRound-bottom flasks
PyridineMagnetic stirrer/hotplate
Dichloromethane (DCM)Rotary evaporator
Ethyl acetateThin-layer chromatography (TLC) plates
HexaneUV lamp
Hydrochloric acid (HCl), concentrated and 2MGlass funnels and beakers
Sodium sulfate (anhydrous)pH paper
Deionized waterIce bath
Step 1: Synthesis of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid (Conventional Heating)

This initial chlorosulfonation step is typically performed using conventional heating due to the corrosive nature of chlorosulfonic acid and the need for careful temperature control.

  • Preparation: In a fume hood, carefully add 2,4-dichlorobenzoic acid (0.1 mol) in small portions to a flask containing cooled chlorosulfonic acid (0.6 mol) with stirring.[13]

  • Reaction: Slowly heat the reaction mixture to 95°C and maintain for 12 hours.[13]

  • Workup: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. The crude 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid can be used in the next step without further purification.

Step 2: Microwave-Assisted Synthesis of 4-Chloro-N-(furan-2-ylmethyl)-5-sulfamoylbenzoic Acid

Microwave Synthesis Setup cluster_0 Reaction Mixture Preparation cluster_1 Microwave Irradiation cluster_2 Workup and Purification A 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid MW_Vial Microwave Vial with Magnetic Stir Bar A->MW_Vial B Furfurylamine B->MW_Vial C Pyridine (base) C->MW_Vial D Solvent (e.g., THF or DMF) D->MW_Vial MW_Reactor Microwave Reactor MW_Vial->MW_Reactor Irradiate Workup Acidification (HCl) Extraction (Ethyl Acetate) MW_Reactor->Workup Cool and Quench Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Sulfamoyl Benzoic Acid Derivative Purification->Product

Caption: Workflow for the microwave-assisted sulfonamide formation step.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (3-5 mL).

  • Addition of Amine and Base: To the stirred solution, add furfurylamine (1.1 mmol) followed by a base such as pyridine or triethylamine (1.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the conditions specified in the table below.

ParameterValueRationale
Temperature 100-140 °CHigher temperatures accelerate the reaction rate. The optimal temperature should be determined empirically.
Time 5-20 minutesSignificantly reduced from hours in conventional methods. Monitor by TLC for reaction completion.
Microwave Power Dynamic (as needed to hold temp)The instrument will modulate power to maintain the set temperature.
Stirring On (magnetic)Ensures even temperature distribution and mixing of reactants.
  • Reaction Monitoring: After the initial irradiation time, cool the vial to room temperature and carefully open it. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material. If the reaction is incomplete, reseal the vial and irradiate for an additional 5-10 minutes.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing water and acidify to pH 2-3 with 2M HCl.[13]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Analysis

The identity and purity of the synthesized sulfamoyl benzoic acid derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the final product.[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H of the carboxylic acid, the C=O of the carboxyl and amide groups, and the S=O of the sulfonamide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the synthesized compound.[13]

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values if available.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction, decomposition of starting materials or product.Increase reaction time or temperature. Ensure the microwave vial is properly sealed. Use a less polar solvent. Check the quality of reagents.
Formation of Byproducts Side reactions due to excessive temperature or time.Optimize reaction conditions by lowering the temperature or reducing the irradiation time. Use a milder base.
Difficulty in Purification Presence of unreacted starting materials or closely related impurities.Optimize the reaction to drive it to completion. Use a different solvent system for column chromatography or try a different purification technique.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the preparation of sulfamoyl benzoic acid derivatives.[5][6][8] By significantly reducing reaction times and often improving yields, this technology can accelerate the drug discovery and development process. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement microwave synthesis in their laboratories.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (2017). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). PMC. Available at: [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. Available at: [Link]

  • Furosemide (Frusemide). (n.d.). NCBI. Available at: [Link]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. (n.d.). PMC. Available at: [Link]

  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Available at: [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020). MedCrave online. Available at: [Link]

  • Process for the preparation of sulfamylbenzoic acids. (n.d.). Google Patents.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. Available at: [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). ResearchGate. Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). ijcrt.org. Available at: [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). ACS Publications. Available at: [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). organic-chemistry.org. Available at: [Link]

  • Process for the preparation of furosemide. (n.d.). Google Patents.
  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (2017). ResearchGate. Available at: [Link]

Sources

Scale-up procedures for manufacturing 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Engineering for High-Purity Synthesis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Executive Summary

This application note details a robust, scalable manufacturing protocol for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS: 379255-74-0).[1] This compound serves as a critical intermediate in the synthesis of diverse pharmaceutical agents, including LPA2 receptor agonists and specific sulfonamide-based bioisosteres.[1]

The traditional laboratory-scale synthesis often suffers from poor regioselectivity and thermal management issues during the chlorosulfonation step.[1] This guide presents an optimized two-stage continuous-batch hybrid process designed for kilogram-scale production. Key improvements include a modified Schotten-Baumann coupling condition that eliminates the need for chlorinated solvents and a self-purifying acid-base workup that ensures >98% HPLC purity without column chromatography.[1]

Retrosynthetic Analysis & Strategy

To achieve high throughput and safety, the synthesis is divided into two discrete chemical operations. The strategy relies on the meta-directing capability of the carboxylic acid group to install the sulfonyl chloride, followed by a nucleophilic attack by the secondary amine.[1]

  • Stage 1: Electrophilic Aromatic Substitution (Chlorosulfonation)

    • Precursor: Benzoic Acid.[2][3][4][5][6][7][8]

    • Reagent: Chlorosulfonic acid (acts as solvent and reagent).

    • Mechanism:[1][2][5] High-temperature chlorosulfonation favors the thermodynamic meta-isomer.[1]

  • Stage 2: Sulfonamide Coupling (Schotten-Baumann) [1]

    • Intermediates: 3-(Chlorosulfonyl)benzoic acid + N-Methyl-p-toluidine.[1]

    • Condition: Aqueous/Organic biphasic system with inorganic base scavenging.

ReactionScheme cluster_0 Critical Process Parameters BenzoicAcid Benzoic Acid (Starting Material) Intermediate 3-(Chlorosulfonyl)benzoic acid (Meta-Isomer) BenzoicAcid->Intermediate Step 1: Chlorosulfonation ClSO3H Chlorosulfonic Acid (Excess, 120°C) ClSO3H->Intermediate Product 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (Target API) Intermediate->Product Step 2: Coupling (pH 8-9) Amine N-Methyl-p-toluidine Amine->Product CPP1 Temp Control (<15°C quench) CPP2 pH Maintenance (Avoid hydrolysis)

Figure 1: Reaction pathway and critical control points for the synthesis.

Process Safety & Hazard Assessment

Before proceeding, operators must review the MSDS for Chlorosulfonic Acid . It is a violent electrophile that reacts explosively with water to release HCl gas and sulfuric acid mist.

  • Thermal Runaway Risk: The quench of the chlorosulfonation mixture onto ice is highly exothermic ($ \Delta H \approx -150 \text{ kJ/mol} $). Controlled addition rates are mandatory.

  • Off-Gassing: Step 1 releases significant volumes of HCl gas.[1] A caustic scrubber (NaOH trap) is required.

  • Solvent Hazards: While this protocol replaces DCM with 2-MeTHF or Acetone/Water, standard flammability precautions apply.[1]

Detailed Manufacturing Protocol

Stage 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

Objective: Convert benzoic acid to the sulfonyl chloride intermediate with high regioselectivity.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol (for 1 kg Batch)
Benzoic Acid 122.12 1.0 1.0 kg
Chlorosulfonic Acid 116.52 5.0 2.7 L (4.77 kg)

| Thionyl Chloride | 118.97 | 0.2 | 200 g (Optional*) |[1]

*Note: Thionyl chloride is added to scavenge water and drive conversion if the chlorosulfonic acid quality is variable.[1]

Procedure:

  • Charge: Into a glass-lined reactor equipped with an overhead stirrer and a reflux condenser connected to a scrubber, charge Chlorosulfonic Acid (5.0 equiv). Cool to 10–15°C.

  • Addition: Slowly add solid Benzoic Acid (1.0 equiv) via a solids addition funnel over 2 hours.

    • Critical: Maintain internal temperature < 25°C to prevent immediate charring.

  • Reaction: Once addition is complete, ramp temperature to 120°C over 1 hour. Hold at 120°C for 4–6 hours.

    • Monitor: TLC or HPLC (quench aliquot in MeOH). Look for disappearance of benzoic acid.

  • Quench (The Hazardous Step):

    • Prepare a separate vessel with crushed ice (5 kg per 1 kg starting material).

    • Cool the reaction mass to ambient temperature.[1][9][10]

    • Slowly drip the reaction mass onto the ice with vigorous stirring.

    • Safety: Do not allow the quench pot to exceed 20°C. Add ice as needed.[1]

  • Isolation: The product precipitates as a white-to-off-white solid.[1] Filter immediately. Wash with cold water (3x) to remove residual sulfuric acid.

    • Drying: Dry in a vacuum oven at 40°C over P2O5. Do not overheat , as sulfonyl chlorides are thermally unstable.

Stage 2: Coupling with N-Methyl-p-toluidine

Objective: Form the sulfonamide bond while minimizing hydrolysis of the sulfonyl chloride.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-(Chlorosulfonyl)benzoic acid 1.0 Electrophile
N-Methyl-p-toluidine 1.1 Nucleophile
Sodium Carbonate (Na2CO3) 2.5 Acid Scavenger

| Acetone / Water | 1:1 v/v | Solvent System |[1]

Procedure:

  • Dissolution: In the reactor, dissolve N-Methyl-p-toluidine (1.1 equiv) in Acetone (5 vol).

  • Buffer Preparation: Dissolve Na2CO3 (2.5 equiv) in Water (5 vol). Add this to the acetone solution. Cool the biphasic mixture to 0–5°C.

  • Coupling: Dissolve 3-(Chlorosulfonyl)benzoic acid (1.0 equiv) in a minimum amount of Acetone. Add this solution dropwise to the reactor over 1 hour.

    • Why? Slow addition ensures the amine reacts with the chloride before water hydrolyzes it.[1]

  • Completion: Allow to warm to room temperature (20–25°C) and stir for 3 hours.

    • Validation: HPLC should show <0.5% unreacted sulfonyl chloride.

  • Workup (Self-Purifying):

    • Step A (Impurity Removal): The product is a carboxylic acid and is currently dissolved as the sodium salt (benzoate) in the aqueous layer.

    • Wash the reaction mixture with Ethyl Acetate (2x). This organic wash removes unreacted amine and non-acidic impurities. Discard the organic layer. [1]

    • Step B (Precipitation): Acidify the aqueous layer carefully with 2N HCl to pH 2–3. The product, 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid , will precipitate as a white solid.[1]

  • Filtration & Drying: Filter the solid. Wash with water until the filtrate is neutral.[1] Dry at 50°C under vacuum.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following Critical Quality Attributes (CQAs) must be monitored.

ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Residual Amine GC-Headspace / HPLC< 0.1% (N-Methyl-p-toluidine is toxic)
Water Content Karl Fischer< 0.5%
Identity 1H-NMR (DMSO-d6)Conforms to structure

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% H3PO4).[1]

  • Detection: UV @ 254 nm.[1]

Troubleshooting & Optimization

Issue 1: Low Yield in Step 1 (Chlorosulfonation)

  • Cause: Incomplete reaction or hydrolysis during quench.

  • Fix: Increase temperature to 130°C or add thionyl chloride (0.2 equiv) to the reaction mixture to convert any sulfonic acid formed back to sulfonyl chloride. Ensure the quench is kept cold (<10°C).

Issue 2: "Oiling Out" during Coupling

  • Cause: Acetone concentration too high or pH incorrect.[1]

  • Fix: Adjust solvent ratio to increase water content. Ensure pH is >8 during the reaction to keep the benzoic acid soluble as a salt.[1]

Issue 3: Product Coloration (Pink/Brown)

  • Cause: Oxidation of residual N-Methyl-p-toluidine.

  • Fix: Ensure the Ethyl Acetate wash in the workup (Step 5A) is vigorous. Recrystallize final product from Ethanol/Water (80:20) if necessary.

References

  • Synthesis of Sulfonyl Chlorides: Clarke, H. T.; et al. "o-Chlorosulfonylbenzoic Acid."[1] Organic Syntheses, Coll. Vol. 1, p. 14 (1941). Link

  • General Sulfonamide Coupling: "Sulfanilyl chloride, N-acetyl."[1] Organic Syntheses, Coll. Vol. 1, p. 8 (1941). Link

  • Scale-Up of Sulfonamides: "Overcoming Challenges in the Scale-up Synthesis of Sulfonamides." BenchChem Technical Notes. Link

  • Green Chemistry Coupling: El-Faham, A., et al.[1] "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[11] Molecules, 24(2), 290 (2019). Link

  • Compound Data: "3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid."[1][6] Sigma-Aldrich Product Catalog. Link

Disclaimer: This protocol involves hazardous chemicals.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). The author assumes no liability for accidents arising from the use of this guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in the synthesis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the technical support hub for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS: 379255-74-0).[1] This guide addresses the specific challenges associated with the sulfonylation of sterically hindered secondary anilines and the handling of acidic sulfonyl chlorides.

Section 1: Diagnostic Triage (Quick Fixes)

Q1: My yield is consistently below 40%. What is the most likely culprit? A: The most common failure mode for this specific reaction is insufficient base stoichiometry .[1]

  • The Chemistry: Your starting material, 3-(chlorosulfonyl)benzoic acid, contains a carboxylic acid group (

    
    ).[1]
    
  • The Trap: If you calculate base equivalents based solely on the HCl generated by the sulfonylation (1 eq), the carboxylic acid will scavenge half of your base immediately.[1] This leaves the reaction acidic, protonating your amine nucleophile (N-methyl-p-toluidine) and shutting down the reaction.[1]

  • The Fix: You must use at least 2.5 to 3.0 equivalents of base (e.g., Triethylamine, Pyridine) to neutralize the carboxylic acid and scavenge the HCl byproduct.[1]

Q2: The product is oiling out or sticky during workup. How do I get a clean solid? A: This suggests contamination with unreacted N-methyl-p-toluidine or trapped solvent.[1]

  • The Fix: Implement a rigorous Acid-Base Extraction .[1]

    • Dissolve crude in dilute NaOH (pH > 10). The product becomes the water-soluble dicarboxylate salt. The unreacted amine remains organic.

    • Wash the aqueous layer with Ethyl Acetate or DCM (removes the amine).

    • Acidify the aqueous layer slowly to pH 2-3 with HCl.[1] The product should precipitate as a clean solid.

Q3: I see a major spot on TLC that stays at the baseline. What is it? A: That is likely 3-sulfobenzoic acid , the hydrolysis product of your starting material.[1]

  • Cause: Moisture infiltration.[1] Sulfonyl chlorides are highly moisture-sensitive.[1]

  • Prevention: Dry your solvents (DCM/THF) over molecular sieves. Ensure the N-methyl-p-toluidine is dry.[1] Add the sulfonyl chloride as a solid or solution at 0°C to minimize the rate of hydrolysis relative to amidation.

Section 2: The Optimized Protocol

This protocol is designed to maximize yield by addressing the steric hindrance of the N-methyl-p-toluidine and the acidity of the sulfonyl chloride.[1]

Reaction Scheme:


[1]

Reagents:

  • Substrate: 3-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Nucleophile: N-Methyl-p-toluidine (1.1 eq)[1]

  • Base: Pyridine (3.0 eq) OR Triethylamine (3.0 eq) + DMAP (0.1 eq catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation : Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization : Dissolve N-methyl-p-toluidine (1.1 eq) and Base (3.0 eq) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C .[2][3]

    • Note: Cooling is critical to suppress hydrolysis if trace moisture is present, although the reaction requires energy to overcome sterics later.

  • Addition : Add 3-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise as a solid (or dropwise as a solution in DCM) over 15 minutes.

    • Technical Insight: Adding the acid chloride to the amine/base mixture ensures the acid chloride is immediately buffered, preventing local acidic pockets that protonate the amine.[1]

  • Reaction Phase :

    • Allow to warm to Room Temperature (RT).

    • Stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid).

    • Optimization: If conversion stalls (due to the bulky methyl/tolyl groups), heat to reflux (40°C for DCM) for 2 hours.

  • Workup (The "Yield Saver") :

    • Evaporate volatiles.[1]

    • Redissolve residue in 1M NaOH (aq).

    • Wash 1: Extract with Ethyl Acetate (2x). Discard organic layer (contains unreacted amine).

    • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH ~2 while stirring vigorously.

    • Filtration: Collect the white precipitate. Wash with cold water.[3][4][5]

  • Purification : Recrystallize from Ethanol/Water (1:1) if necessary.[6]

Section 3: Troubleshooting Deep Dive
Issue A: Low Reactivity (Steric Hindrance)

The N-methyl group and the p-tolyl ring create significant steric bulk around the nitrogen nucleophile.[1]

VariableRecommendationRationale
Catalyst Add DMAP (10 mol%) 4-Dimethylaminopyridine forms a highly reactive N-acylpyridinium-like intermediate with the sulfonyl chloride, accelerating the attack by the bulky aniline [1].[1]
Solvent Switch to Pyridine Using pyridine as both solvent and base maximizes the concentration of the reactive intermediate and ensures the carboxylic acid is fully deprotonated.[1]
Temperature Reflux (THF, 66°C)Higher thermal energy helps overcome the activation energy barrier imposed by steric hindrance.
Issue B: Hydrolysis Competition

If the sulfonyl chloride hydrolyzes to the sulfonic acid, the yield drops irreversibly.[1]

  • Symptom: Product is highly water-soluble and acidic; yield of precipitate is low.[1]

  • Root Cause: Wet solvent or "old" sulfonyl chloride.

  • Validation: Check the starting material.[7][8][9] 3-(Chlorosulfonyl)benzoic acid should be a crystalline solid.[1] If it smells strongly of HCl or looks wet/paste-like, it has hydrolyzed.[1]

  • Remedy: Recrystallize the starting material from dry toluene or purchase a fresh batch.

Section 4: Visualizations
Figure 1: Reaction Logic & Troubleshooting Tree

G Start Start: Reaction Setup CheckSM Check 3-(Chlorosulfonyl)benzoic acid (Is it dry/crystalline?) Start->CheckSM DrySM Action: Recrystallize/Dry CheckSM->DrySM No (Wet/Paste) Proceed Dissolve Amine + Base (3.0 eq) CheckSM->Proceed Yes DrySM->Proceed AddSM Add Sulfonyl Chloride at 0°C Proceed->AddSM Monitor Monitor TLC (4-12h) AddSM->Monitor Decision1 Incomplete Conversion? Monitor->Decision1 Heat Action: Add DMAP / Heat to Reflux Decision1->Heat Yes Workup Workup: 1M NaOH Extraction Decision1->Workup No (Complete) Heat->Monitor Decision2 Organic Wash (EtOAc) Workup->Decision2 DiscardOrg Discard Organic (Removes unreacted Amine) Decision2->DiscardOrg Acidify Acidify Aqueous to pH 2 Decision2->Acidify Product Collect Product (Precipitate) Acidify->Product

Caption: Decision tree for optimizing reaction conditions and purification workflow.

Figure 2: Molecular Interaction & Base Role [1]

ReactionPath SM1 3-(Chlorosulfonyl)benzoic acid (Acidic COOH) Step1 Deprotonation (Forms Carboxylate) SM1->Step1 Base Eq 1 Base Base (3.0 eq) (Pyridine/Et3N) Base->Step1 Step2 Sulfonylation (Attack on S) Base->Step2 Base Eq 2 (Scavenge HCl) Step1->Step2 Activated Electrophile Amine N-Methyl-p-toluidine (Bulky Nucleophile) Amine->Step2 Product Target Molecule (Salt Form) Step2->Product Final Final Product (Free Acid) Product->Final Workup HCl HCl (Acidify) HCl->Final

Caption: Mechanistic pathway highlighting the dual role of the base in neutralizing the substrate and the byproduct.

Section 5: References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and sulfonylation procedures).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic insights into nucleophilic substitution at sulfur).

  • BenchChem Technical Support. (2025). Optimization of Sulfonamide Synthesis: Troubleshooting Common Issues. (General troubleshooting for sulfonamide yields).

  • Sigma-Aldrich. (n.d.).[1] 3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid Product Page. (Physical properties and safety data).

  • Org. Synth. (1941).[3] p-Toluic Acid Synthesis and Purification. (Relevant for handling benzoic acid derivatives).[3][4][6][7]

Sources

Overcoming solubility issues of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physicochemical hurdles associated with formulating 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid .

This compound presents a classic formulation dichotomy: it possesses a weakly acidic moiety (benzoic acid, estimated pKa ~4.2) coupled with a highly lipophilic backbone (the methyl-p-tolyl-sulfamoyl group). This structure results in severe aqueous insolubility, particularly at low pH, and a high propensity for precipitation upon dilution. The following guide provides field-proven, self-validating methodologies to overcome these challenges.

Formulation Strategy Workflow

G Start 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid Solubility Troubleshooting CheckRoute Determine Target Administration Route Start->CheckRoute Parenteral Parenteral / IV Formulation CheckRoute->Parenteral Oral Oral Solid / Liquid Formulation CheckRoute->Oral pHAdj pH Adjustment (Target pH 7.4 - 8.0) Parenteral->pHAdj Cosolvent Cosolvent Addition (PEG400 / Propylene Glycol) Parenteral->Cosolvent Cyclodextrin HP-β-CD Complexation (Hydrophobic Inclusion) Parenteral->Cyclodextrin Oral->Cyclodextrin SaltForm Salt Formation (Sodium / Potassium Salt) Oral->SaltForm ASD Amorphous Solid Dispersion (HPMCAS) Oral->ASD pHAdj->Cosolvent Combine to prevent precipitation

Decision matrix for solubility enhancement of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why does this compound exhibit such erratic solubility profiles across different media, and how do we establish a baseline?

The Science: The solubility of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is heavily dictated by the ionization state of its carboxylic acid group. At physiological stomach pH (1.2), the compound is entirely unionized, and its solubility is governed solely by the highly hydrophobic methyl-p-tolyl-sulfamoyl group, leading to near-zero aqueous solubility. As you increase the pH above its pKa, the compound ionizes, which exponentially increases its solubility according to the Henderson-Hasselbalch relationship[1]. For weak acids, making the solution more basic promotes this ionization, leading to drastically improved solubility[2].

Protocol 1: Equilibrium pH-Solubility Mapping

  • Prepare a series of 50 mM phosphate/acetate buffers ranging from pH 2.0 to 8.0.

  • Add an excess of the API (e.g., 50 mg) to 5 mL of each buffer in sealed glass vials.

  • Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE filter.

  • Self-Validation Step: Quantify the dissolved API using HPLC-UV. Plotting the log of solubility versus pH will yield a characteristic "hockey stick" curve, confirming the exact pKa and the intrinsic solubility of the unionized form.

Q2: I achieved good solubility by raising the pH to 8.0, but the compound precipitates immediately upon dilution in biological media. How do I fix this?

The Science: This is a classic failure mode known as "solvent shift precipitation." While pH adjustment works well in the vial, dilution in the bloodstream (which is highly buffered at pH 7.4) or gastric fluid lowers the pH, forcing the drug back into its unionized, insoluble state. Uncontrolled precipitation occurs upon dilution with aqueous media if the formulation relies solely on pH[3]. To prevent this, you must lower the dielectric constant of the vehicle using a cosolvent system (e.g., PEG400, Propylene Glycol).

Protocol 2: pH-Cosolvent Titration for IV Formulations

  • Disperse 50 mg of API in 5 mL of a 20% v/v PEG400 / 10% v/v Propylene Glycol aqueous mixture.

  • Titrate slowly with 0.1 M NaOH under constant magnetic stirring until the suspension clears (target pH ~7.5).

  • Self-Validation Step: Perform a 1:10 and 1:100 serial dilution of your clear formulation into simulated plasma (PBS, pH 7.4). Monitor the solution using Dynamic Light Scattering (DLS) or UV-Vis spectroscopy (at 600 nm for turbidity) over 24 hours. A lack of scattering confirms the cosolvent is successfully inhibiting precipitation.

Q3: Can we use cyclodextrins to encapsulate the hydrophobic p-tolyl group?

The Science: Yes. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a lipophilic internal cavity that perfectly accommodates bulky, hydrophobic aromatic rings like the p-tolyl moiety, while the hydrophilic exterior ensures water solubility[4]. This forms a thermodynamically stable 1:1 inclusion complex that shields the hydrophobic region from the aqueous environment, making it highly effective for both oral and parenteral routes.

Protocol 3: Phase Solubility Study (Higuchi-Connors Method)

  • Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a pH 6.8 phosphate buffer.

  • Add an excess amount of the API to 10 mL of each CD solution.

  • Shake at 25°C for 72 hours to reach equilibrium, then filter (0.22 µm PVDF).

  • Self-Validation Step: Analyze the filtrate via HPLC. Plot the API concentration against the CD concentration. A linear (AL-type) plot confirms a 1:1 stoichiometric inclusion complex. You can calculate the stability constant (

    
    ) from the slope to ensure the complex is strong enough to survive dilution in vivo.
    
Q4: For an oral solid dosage form, how do we prevent the weak acid from crashing out in the acidic environment of the stomach?

The Science: If administered orally, the dissolved salt form of this weak acid will rapidly precipitate in the low pH of the gastric contents[5]. To counter this, we formulate an Amorphous Solid Dispersion (ASD). By kinetically trapping the API in a high-energy amorphous state within a polymeric matrix (like HPMCAS), the polymer acts as a precipitation inhibitor, maintaining a supersaturated state long enough for the drug to reach the absorptive environment of the small intestine[5].

Protocol 4: Solvent Evaporation ASD Preparation

  • Dissolve the API and HPMCAS (1:3 w/w ratio) in a common volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Rapidly remove the solvent using a spray dryer or rotary evaporator to prevent crystallization.

  • Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD). A smooth "halo" pattern with no sharp diffraction peaks confirms the complete amorphization of the API. Follow up with Differential Scanning Calorimetry (DSC) to verify a single, uniform glass transition temperature (Tg), indicating a miscible polymer-drug system.

Quantitative Data Summary: Strategy Comparison

Formulation StrategyPrimary Mechanism of ActionEstimated Solubility Fold-IncreasePhysical StabilityBest Application Route
pH Adjustment (pH > 7.5) Ionization of the benzoic acid moiety50x - 100xLow (High risk of precipitation upon dilution)IV (Only when combined with cosolvents)
Cosolvency (20% PEG400) Reduction of solvent dielectric constant20x - 50xMediumIV / Oral Liquids
HP-β-CD Complexation Hydrophobic cavity inclusion of p-tolyl group100x - 500xHigh (Thermodynamically stable complex)IV / Ophthalmic / Oral
Amorphous Solid Dispersion High-energy amorphous state + supersaturation10x - 50x (Kinetic solubility)Medium (Requires moisture protection)Oral Solid Dosage

References

  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate. URL:[Link]

  • A review of the solubility enhancement technique. World Journal of Pharmaceutical Research. URL:[Link]

  • Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology. URL:[Link]

  • Solubilization and Complexation of the Antileukotrienic Drug Quinlukast in Aqueous Solutions of Cyclodextrins. Česká a slovenská farmacie. URL:[Link]

  • Mechanisms for the Slowing of Desupersaturation of a Weak Acid at Elevated pH. Molecular Pharmaceutics (ACS Publications). URL:[Link]

Sources

Technical Support Center: Sulfonamide Bond Formation in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-BENZ-001

System Overview & Core Challenges

Welcome to the technical support hub for sulfonamide synthesis. You are likely here because you are working with benzoic acid derivatives —substrates that introduce unique solubility and reactivity challenges (e.g., zwitterionic character of aminobenzoic acids or hydrolytic instability of chlorosulfonyl benzoates).

The formation of a sulfonamide bond (


) is deceptively simple. However, when applied to benzoic acid scaffolds, three failure modes dominate:
  • The Solubility Paradox: The amine component (e.g., anthranilic acid) is insoluble in organic solvents but the sulfonyl chloride hydrolyzes in water.

  • The "Bis" Trap: Primary amines reacting twice to form sulfonimides (

    
    ).
    
  • The Hydrolysis Race: The rate of sulfonyl chloride hydrolysis (

    
    ) competing with aminolysis (
    
    
    
    ).

This guide provides self-validating protocols to navigate these issues.

Diagnostic Workflow

Before altering your chemistry, diagnose the failure mode using the logic flow below.

TroubleshootingFlow start START: Reaction Failure check_lcms Check LCMS/TLC start->check_lcms result_sm Starting Material Remains? check_lcms->result_sm Major Peak = Amine result_hyd Sulfonic Acid (Hydrolysis) Present? check_lcms->result_hyd Major Peak = R-SO3H result_bis Bis-sulfonylation (M+ArSO2)? check_lcms->result_bis Major Peak = M + Sulfonyl solubility_check Is Amine Dissolved? result_sm->solubility_check fix_dmap Protocol B: Anhydrous + DMAP result_hyd->fix_dmap Switch to Dry DCM fix_temp Protocol C: Stoich Control + 0°C result_bis->fix_temp nucleophile_check Check Nucleophilicity solubility_check->nucleophile_check Yes fix_sb Protocol A: Schotten-Baumann (Aq. Base) solubility_check->fix_sb No (Zwitterion) nucleophile_check->fix_dmap Low Reactivity

Figure 1: Diagnostic logic for sulfonamide bond formation failures. Use this to select the correct protocol below.

Troubleshooting Modules

Module A: The Solubility Paradox (Aminobenzoic Acids)

Issue: You are reacting an aminobenzoic acid (e.g., 4-aminobenzoic acid) with a sulfonyl chloride. The amine is zwitterionic and insoluble in DCM or THF. Solution: The Schotten-Baumann method.[1][2][3][4] You must use an aqueous base to solubilize the amino acid as a carboxylate salt, creating a biphasic system where the reaction occurs at the interface.

Protocol 1: Schotten-Baumann for Benzoic Acid Derivatives

  • Scope: Amines containing free

    
     groups.
    
  • Mechanism: Base (

    
    ) deprotonates the carboxylic acid (solubilizing the amine) and scavenges the 
    
    
    
    byproduct.
StepActionCritical Technical Note
1 Dissolve Amine (1.0 eq) in 1N NaOH (2.5 eq).Ensure pH > 10. The solution must be homogeneous.
2 Cool to

.
Retards the competing hydrolysis of sulfonyl chloride.
3 Dilute with THF (optional).If the sulfonyl chloride precipitates immediately, add THF (1:1 v/v) to aid phase transfer.
4 Add Sulfonyl Chloride (1.2 eq) dropwise.Self-Validation: Monitor pH. If it drops below 8, add more NaOH. Reaction fails at acidic pH (amine protonation).
5 Vigorously stir for 1-4 hours.Interfacial surface area drives the rate.
6 Workup: Acidify to pH 2 with 1N HCl.The product (sulfonamidobenzoic acid) will precipitate. Filter and wash with water.[1]

Expert Insight: If the sulfonyl chloride is extremely sensitive to water, this method will fail. In that case, protect the acid as a methyl ester, use Protocol B, and saponify later [1].

Module B: Low Reactivity (The "No Reaction" Scenario)

Issue: The amine is dissolved (e.g., an alkyl ester of benzoic acid), but conversion is stalled. Cause: Poor nucleophilicity of the aniline nitrogen, often due to electron-withdrawing groups on the benzoic ring. Solution: DMAP Catalysis in anhydrous media.

Protocol 2: DMAP-Catalyzed Anhydrous Synthesis

  • Scope: Non-acidic amines (esters, protected acids) with low nucleophilicity.

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium salt, which then transfers the sulfonyl group to the amine [2].
    
ParameterSpecification
Solvent Anhydrous DCM or Pyridine.[5]
Base Pyridine (3.0 eq) or TEA (2.0 eq).
Catalyst DMAP (0.1 - 0.2 eq).
Temp

.

Step-by-Step:

  • Dissolve amine (1.0 eq) and base in anhydrous DCM under

    
    .
    
  • Add DMAP (10 mol%).

  • Add Sulfonyl Chloride (1.1 eq) at

    
    .
    
  • Self-Validation: Check TLC at 15 mins. The "spot-to-spot" conversion should be visible. If not, heat to reflux (

    
    ).
    
  • Quench: Add

    
    -dimethylethylenediamine (0.5 eq) to scavenge excess sulfonyl chloride before workup. This converts the impurity into a highly polar, acid-soluble sulfonamide that washes away [3].
    
Module C: Preventing Bis-Sulfonylation

Issue: Primary amines (especially unhindered ones) react twice, forming the imide


.
Cause:  The sulfonamide product is more acidic (

) than the starting amine (

), but under highly basic conditions or with excess reagent, the anion can react again.

Protocol 3: Stoichiometric Control

  • Stoichiometry: strictly 1:1 or slight amine excess (1.1 eq amine : 1.0 eq sulfonyl chloride).

  • Addition: Inverse addition (add sulfonyl chloride solution to the amine) is preferred to keep local concentration of electrophile low.

  • Base: Use Pyridine or 2,6-Lutidine instead of TEA. Steric bulk prevents the base from deprotonating the formed sulfonamide, stopping the second reaction [4].

Mechanistic Visualization

Understanding the role of the base is critical for troubleshooting.

Mechanism cluster_0 Pathway A: Base-Mediated (Standard) cluster_1 Pathway B: DMAP Catalysis (Enhanced) Amine Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Attack Product Sulfonamide Amine->Product Rapid Transfer Base Base (Pyridine) Base->Inter Scavenge HCl SulfCl Sulfonyl-Cl SulfCl->Inter Activated N-Sulfonyl Pyridinium Salt SulfCl->Activated DMAP Attack Inter->Product Elimination DMAP DMAP DMAP->Activated Activated->Product

Figure 2: Pathway A is standard. Pathway B (DMAP) creates a "super-electrophile" to overcome poor nucleophilicity.

FAQ: Rapid Fire Troubleshooting

Q: My sulfonyl chloride is a solid and doesn't dissolve in the Schotten-Baumann (aqueous) mix. A: This is normal. The reaction is biphasic.[2][4] Dissolve the sulfonyl chloride in a minimal amount of THF or Acetone before adding it to the aqueous amine solution. Vigorous stirring is non-negotiable here.

Q: I cannot separate the sulfonic acid byproduct from my benzoic acid product. A: Since both are acidic, they co-precipitate.

  • Fix: Wash the solid precipitate with dilute

    
     (removes unreacted amine) and then water . Sulfonic acids are highly water-soluble; benzoic acid derivatives are typically much less so. Thorough water washing usually removes the sulfonic acid.
    

Q: Can I use carboxylic acid activating agents (EDC/HATU) for sulfonamides? A: No. Those reagents activate carboxylic acids to form carboxamides (


). They do not activate sulfonic acids (

) to form sulfonamides effectively. You must use the sulfonyl chloride.[6][7]

Q: My LCMS shows a mass of M+14. A: You likely methylated your product. If using Methanol as a solvent for recrystallization or workup with a sulfonic acid present, you may have formed the methyl ester of your benzoic acid. Switch to Ethanol or Acetonitrile.[6]

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Beilstein-Institut. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2020).[3] Schotten–Baumann reaction conditions and applications. [Link]

  • National Institutes of Health. (2024). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides. [Link][8]

Sources

Technical Support Center: Minimizing Side Reactions in Methyl-p-Tolyl-Sulfamoyl Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for sulfonamide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with methyl-p-tolyl-sulfamoyl substitutions, a critical transformation in medicinal and synthetic chemistry. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize common side reactions, thereby improving yield, purity, and reproducibility.

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why" behind experimental choices, you can better adapt and optimize procedures for your specific substrates and goals.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-methylation of p-toluenesulfonamide and related substitution reactions.

Q1: What are the primary side reactions I should be aware of when N-methylating p-toluenesulfonamide?

When alkylating p-toluenesulfonamide, particularly with methylating agents, several competing pathways can reduce the yield and purity of your desired N-methyl-p-toluenesulfonamide. The most prevalent side reactions include:

  • Over-alkylation (Di-methylation): The product, N-methyl-p-toluenesulfonamide, still possesses a lone pair of electrons on the nitrogen atom and can be nucleophilic enough to react with a second molecule of the methylating agent. This forms the undesired N,N-dimethyl-p-toluenesulfonamide. This is especially problematic if the mono-alkylated product is more nucleophilic than the starting material.[1]

  • O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen. Under certain conditions, the methyl group can attach to one of the sulfonyl oxygens, forming a sulfonate ester isomer (methyl N-(p-tolyl)sulfonimidate). This pathway is heavily influenced by the choice of solvent, counter-ion, and alkylating agent.

  • Hydrolysis of Reagents: If you are preparing the sulfonamide in situ from p-toluenesulfonyl chloride, any moisture present in the reagents or solvents will hydrolyze the sulfonyl chloride to the unreactive p-toluenesulfonic acid.[2]

  • Elimination Reactions: When using alkylating agents other than methyl iodide or dimethyl sulfate (e.g., ethyl bromide), if a strong, sterically hindered base is used, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.

Understanding these competing reactions is the first step toward rationally designing an experiment that favors the desired N-methylation pathway.

Q2: My reaction is producing a significant amount of the di-methylated byproduct. How can I improve selectivity for the mono-methylated product?

This is a classic challenge in amine and sulfonamide alkylation. The key is to manipulate the relative concentrations and reactivities of the species in your flask.

Causality: Di-alkylation occurs when the newly formed N-methyl-p-toluenesulfonamide successfully competes with the starting p-toluenesulfonamide anion for the methylating agent.

Solutions:

  • Control Stoichiometry: Avoid using a large excess of the methylating agent. Start with a 1.0 to 1.1 molar equivalent of the alkylating agent relative to the sulfonamide.[2]

  • Slow Addition: Add the methylating agent dropwise or via syringe pump to the reaction mixture at a low temperature (e.g., 0 °C).[1] This keeps the instantaneous concentration of the electrophile low, ensuring it is more likely to react with the most abundant nucleophile—the deprotonated starting material.

  • Use of a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., dichloromethane/water with NaOH), a PTC like tetrabutylammonium bromide can transport the sulfonamide anion into the organic phase for reaction. This controlled transport can sometimes favor mono-alkylation by maintaining a low concentration of the active nucleophile in the organic phase.

  • Alternative Methodologies: Consider methods that are inherently less prone to over-alkylation. For example, reductive amination of p-toluenesulfonamide with formaldehyde, or using specialized methylating agents, can offer higher selectivity. Another approach is the use of alcohols as alkylating agents in the presence of a ruthenium or iridium catalyst, which proceeds via a "borrowing hydrogen" mechanism and often shows excellent selectivity for mono-alkylation.[3][4]

Q3: I'm observing an unknown byproduct. Could it be O-alkylation, and how do I prevent it?

It is highly possible. O-alkylation is favored under conditions that promote reaction at the "harder" oxygen atom, according to Hard-Soft Acid-Base (HSAB) theory.

Causality: The N-anion is a "softer" nucleophile, while the O-anion is "harder." "Hard" electrophiles (like dimethyl sulfate) or conditions that favor a dissociated "free" anion (polar aprotic solvents) can increase the proportion of O-alkylation. Conversely, "softer" electrophiles (like methyl iodide) and conditions that promote a tight ion pair (less polar solvents, certain counter-ions like Li+) favor N-alkylation.[5]

Troubleshooting & Prevention:

  • Choice of Alkylating Agent: Use methyl iodide (a soft electrophile) instead of dimethyl sulfate or methyl tosylate (harder electrophiles).

  • Solvent and Base Selection:

    • Favor N-Alkylation: Use a non-polar or moderately polar aprotic solvent like THF or toluene. Pair this with a strong base that results in a tight ion pair, such as NaH or LiHMDS. The lithium counter-ion (Li+) is particularly known for coordinating tightly to the oxygen atoms, sterically hindering O-alkylation.[5]

    • Conditions to Avoid: Highly polar aprotic solvents like HMPA or DMF can solvate the cation, creating a "naked" anion where the more electronegative oxygen atom is more exposed and reactive, leading to more O-alkylation.[5]

  • Analytical Confirmation: The O-alkylated product will have a distinctly different IR spectrum (lacking the N-H stretch) and different shifts in ¹H and ¹³C NMR spectroscopy compared to the N-alkylated product. LC-MS analysis will show an identical mass, but likely a different retention time.

Q4: How does my choice of base impact side reactions?

The base is arguably the most critical variable in controlling selectivity. Its role is not just to deprotonate the sulfonamide but also to influence the nature of the resulting nucleophile and avoid introducing new side reactions.

Key Considerations:

  • Strength (pKa): The base must be strong enough to completely deprotonate the p-toluenesulfonamide (pKa ≈ 10). Incomplete deprotonation leads to an equilibrium mixture of the starting material and its anion, which can lead to proton exchange and other issues. Strong bases like NaH, KHMDS, or t-BuOK are often preferred.[6]

  • Nucleophilicity: The base itself should not be a competing nucleophile. For example, while pyridine is a common base, it can react with sulfonyl chlorides to form a pyridinium salt, which can then lead to unwanted chlorinated byproducts.[7] Using non-nucleophilic bases like triethylamine or DBU is a better choice in such cases.

  • Counter-ion: As discussed in Q3, the counter-ion of the base (e.g., Na+, K+, Li+) significantly impacts the N- vs. O-alkylation ratio.[5]

The following workflow diagram illustrates a decision-making process for troubleshooting common issues based on the observed outcome.

G start Reaction Outcome Analysis low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Selectivity / Mixture of Products start->poor_selectivity cause_ly1 Cause: Insufficient Deprotonation? low_yield->cause_ly1 cause_ly2 Cause: Poor Leaving Group / Inactive Electrophile? low_yield->cause_ly2 cause_ly3 Cause: Hydrolysis of Starting Material? low_yield->cause_ly3 cause_ps1 Byproduct: Di-alkylation? poor_selectivity->cause_ps1 cause_ps2 Byproduct: O-alkylation? poor_selectivity->cause_ps2 sol_ly1 Solution: - Use stronger base (e.g., NaH) - Increase temperature cautiously cause_ly1->sol_ly1 Fix sol_ly2 Solution: - Switch to more reactive alkylating agent (I > Br > Cl) - Consider trichloroacetimidate method cause_ly2->sol_ly2 Fix sol_ly3 Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere (N2/Ar) cause_ly3->sol_ly3 Fix sol_ps1 Solution: - Use 1.05 eq. alkylating agent - Slow, low-temp addition - Use excess sulfonamide cause_ps1->sol_ps1 Fix sol_ps2 Solution: - Use softer electrophile (e.g., MeI) - Use less polar solvent (e.g., THF) - Use Li+ or Na+ base cause_ps2->sol_ps2 Fix

Caption: Troubleshooting workflow for N-alkylation reactions.

Troubleshooting Guide: At a Glance

This table summarizes common problems and provides actionable solutions to guide your experimental optimization.

Observed Problem Probable Cause(s) Recommended Solutions & Rationale
Low or No Conversion 1. Insufficiently strong base: The sulfonamide N-H is not fully deprotonated. 2. Inactive alkylating agent: The leaving group is poor (e.g., Cl < Br < I). 3. Low temperature: Reaction kinetics are too slow.1. Switch to a stronger base: Use NaH or KHMDS to ensure complete formation of the nucleophilic anion.[1] 2. Use a more reactive electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide. Alternatively, consider activation via trichloroacetimidates.[8] 3. Increase temperature: Cautiously increase the reaction temperature and monitor by TLC/LC-MS.
Formation of Di-alkylated Product 1. Excess alkylating agent: Too much electrophile is available. 2. High concentration of alkylating agent: Fast addition allows the product to compete for the electrophile.1. Reduce stoichiometry: Use no more than 1.05-1.1 equivalents of the alkylating agent.[2] 2. Slow the addition: Add the alkylating agent dropwise at 0 °C to keep its concentration low.[1]
Formation of O-alkylated Isomer 1. "Hard" alkylating agent: Reagents like dimethyl sulfate favor reaction at the hard oxygen site. 2. Polar aprotic solvent: Solvents like DMF or HMPA create a "free" anion, exposing the oxygen.1. Use a "softer" electrophile: Methyl iodide is the preferred reagent to favor N-alkylation. 2. Change solvent/base system: Use THF with NaH or LiHMDS to promote a tight ion pair that sterically shields the oxygen atoms.[5]
Starting Material is Consumed, but Desired Product is Absent 1. Hydrolysis of sulfonyl chloride: If starting from p-toluenesulfonyl chloride, water contamination is a likely culprit. 2. Formation of quaternary salts: Over-alkylation can lead to highly water-soluble quaternary ammonium salts that are lost during aqueous workup.[1]1. Ensure anhydrous conditions: Use freshly distilled solvents, flame-dried glassware, and run the reaction under an inert atmosphere (N₂ or Ar).[2] 2. Analyze the aqueous layer: Check the aqueous phase of your workup by LC-MS to see if the missing product is there as a salt.
Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: High-Selectivity N-Methylation of p-Toluenesulfonamide using NaH and MeI

This protocol is designed to maximize N-alkylation and minimize O-alkylation and di-alkylation by using a strong, non-nucleophilic base in a moderately polar solvent.

Diagram of Reaction Pathways

G cluster_main Reaction Pathways TsNH2 p-Toluenesulfonamide (TsNH2) TsNH_anion TsNH⁻ Na⁺ (Anion) TsNH2->TsNH_anion + NaH - H₂ TsNHMe Desired Product (N-Methyl) TsNH_anion->TsNHMe Major Pathway (N-attack) TsO_isomer Side Product (O-Methyl Isomer) TsNH_anion->TsO_isomer Minor Pathway (O-attack) MeI Methyl Iodide (MeI) MeI->TsNHMe TsNMe2 Side Product (Di-Methyl) TsNHMe->TsNMe2 + MeI, Base (Over-alkylation)

Caption: Competing pathways in sulfonamide methylation.

Materials:

  • p-Toluenesulfonamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add p-toluenesulfonamide (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous THF via cannula to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the resulting solution to 0 °C in an ice bath. Carefully add the NaH dispersion (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The mixture should become a clearer solution or a fine suspension of the sodium salt.

  • Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (1.05 eq) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield N-methyl-p-toluenesulfonamide.[2]

References
  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Smolecule. (2026). Troubleshooting Guide: Reducing By-products in 2-Aminobenzenesulfonamide Cyclization.
  • BenchChem. (2025). Technical Support Center: Sulfonylation Reactions.
  • Organic Syntheses Procedure: METHYL p-TOLYL SULFONE.
  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Journal of Organic Chemistry, 81, 8035-8042.
  • Organic Chemistry Portal: Alkylation of Sulfonamides.
  • Organic Chemistry Portal: p-Toluenesulfonamides.
  • quimicaorganica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.

Sources

Optimizing purification methods to remove unreacted p-toluidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists dealing with persistent p-toluidine impurities.

Topic: Optimization of Purification Methods for Unreacted p-Toluidine Derivatives Ticket Priority: High (Genotoxic Impurity / ICH M7 Concern) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Regulatory Context

p-Toluidine (4-aminotoluene) is a primary aromatic amine often used as a precursor or intermediate.[1][2] Under ICH M7 guidelines , it is classified as a mutagenic impurity (Class 2/3 depending on specific structural context and data availability).

The Challenge: p-Toluidine possesses a pKa of ~5.08 [1].[1][3][4] Its moderate basicity and lipophilicity often lead to co-elution with amine-based APIs or co-precipitation during standard workups. Incomplete removal can result in regulatory holds due to strict Threshold of Toxicological Concern (TTC) limits (often <1.5 µ g/day for lifetime exposure) [2].

This guide provides three distinct workflows based on the chemical nature of your target product.

Decision Matrix: Select Your Workflow

Before initiating a protocol, determine the acid/base nature of your Target Product (TP) relative to p-toluidine.

PurificationLogic Start Start: Characterize Target Product (TP) Nature Is TP Basic? Start->Nature Yes Yes (TP contains amines/heterocycles) Nature->Yes Basic No No (TP is Neutral/Acidic) Nature->No Neutral/Acidic PKaCheck Is TP pKa > 7.0? Yes->PKaCheck AcidWash Workflow A: Acidic Wash (LLE) Exploit pKa ~5.08 No->AcidWash pHWindow Workflow B: pH-Switch Extraction (Selectivity Window) PKaCheck->pHWindow Yes (pKa Diff > 2) Scavenger Workflow C: Chemoselective Scavenging (Covalent Capture) PKaCheck->Scavenger No (Similar pKa)

Figure 1: Decision tree for selecting the optimal purification strategy based on product basicity.

Troubleshooting Guides & Protocols

Workflow A: The "Acid Wash" (For Neutral/Acidic Products)

Context: Your product is an amide, ester, or acid. p-Toluidine is the only base.

Q: I performed an HCl wash, but the impurity persists. Why? A: You likely did not reach the protonation threshold or created an emulsion. p-Toluidine requires a pH at least 2 units below its pKa (pH < 3.0) to be >99% ionized (


) and fully water-soluble.

Optimized Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate or DCM (avoid ether if possible, as amine salts can sometimes remain suspended in ether).

  • The Wash: Wash with 1M HCl (approx. pH 0-1).

    • Critical Step: Do not shake violently; roll or invert to prevent emulsions if your product is fatty.

  • Verification: Check the aqueous layer pH. If it has risen > 3, add more acid. The amine consumes the acid to form the salt.

  • Back-Extraction: Wash the combined acidic aqueous layers once with fresh organic solvent to recover any trapped neutral product.

Workflow B: The "pH Window" (For Basic Products with )

Context: Your product is a base (e.g., pKa 9.0), and p-toluidine is a weaker base (pKa 5.1).

Q: Can I separate two amines using extraction? A: Yes, by exploiting the Selectivity Window . You need a buffer pH where p-toluidine is neutral (organic soluble) but your product is protonated (water soluble), or vice versa.

Protocol (Reverse Extraction):

  • Target pH: Set extraction buffer to pH 7.0 - 7.5 .

    • Logic: At pH 7.0, p-toluidine (pKa 5.1) is >99% neutral (remains in Organic Layer).

    • Your Product (pKa 9.0) is >99% protonated (moves to Aqueous Layer).

  • Execution: Extract the organic mixture with Phosphate Buffer (pH 7.2) .

  • Separation:

    • Organic Layer: Contains p-toluidine (Discard).[5]

    • Aqueous Layer: Contains Target Product.

  • Recovery: Basify the aqueous layer to pH > 11 (using NaOH) to neutralize your product, then extract back into DCM.

Workflow C: Chemoselective Scavenging (For Difficult Separations)

Context: Your product and impurity have similar solubility and pKa. LLE is failing.

Q: How do I remove p-toluidine without losing my amine product? A: Use Electrophilic Scavenger Resins . Since p-toluidine is a primary amine with high nucleophilicity (due to the electron-donating methyl group), it reacts faster with electrophiles than sterically hindered or electron-deficient product amines.

Recommended Resins:

  • Isocyanate Resins (Si-Isocyanate): Forms a urea linkage.

  • Aldehyde Resins (Si-Formyl): Forms an imine (Schiff base).

Comparative Data: Scavenger Efficiency

Scavenger TypeFunctional GroupMechanismSelectivity
Polystyrene-TsOH Sulfonic AcidIonic Interaction (Salt)Low (Binds all bases)
Si-Isocyanate

Covalent (Urea formation)High (Primary > Secondary >> Tertiary)
Si-Aldehyde

Covalent (Imine formation)High (Primary amines specific)

Protocol (Batch Mode):

  • Equivalents: Calculate excess p-toluidine. Add 3-4 equivalents of resin relative to the impurity.

  • Solvent: Dissolve crude in DCM or THF . (Avoid alcohols for Isocyanate resins, as they compete).

  • Incubation: Stir gently (do not use magnetic stir bars that grind beads) for 2-4 hours at room temperature.

    • Tip: Add a drop of acetic acid to catalyze reaction if using Aldehyde resins.

  • Filtration: Filter through a fritted glass funnel or a Celite pad. The p-toluidine is covalently bound to the solid bead and is removed.

ScavengerMechanism Impurity p-Toluidine (Solution) Complex Intermediate Transition State Impurity->Complex Nucleophilic Attack Resin Isocyanate Resin (Solid Bead) Resin->Complex Result Urea-Linked Impurity (Trapped on Bead) Complex->Result Covalent Bond

Figure 2: Mechanism of electrophilic scavenging. The primary amine attacks the resin-bound isocyanate, becoming permanently immobilized.

FAQ: Common Pitfalls

Q: My product precipitates when I add the scavenger resin. A: The resin backbone (Polystyrene or Silica) might be acting as a nucleation site, or your solvent is too non-polar.

  • Fix: Add a small amount of DCM or Chloroform to solubilize the mixture. Ensure the resin is compatible with the solvent (Polystyrene resins need swelling solvents like DCM/THF; Silica resins work in most).

Q: Can I use chromatography instead? A: Yes, but standard silica is acidic and will tail both compounds.

  • Fix: Use Amine-Functionalized Silica or add 1% Triethylamine (TEA) to your mobile phase. However, p-toluidine is less polar than many complex drug intermediates. It usually elutes before polar amides/amines.

  • Advanced: Use Reverse Phase (C18) at pH 9.5 (using Ammonium Bicarbonate). At this pH, p-toluidine is neutral and retains well on C18, potentially separating from a more polar product.

Q: What are the detection limits for p-toluidine? A: For ICH M7 compliance, you often need ppm-level detection.

  • Method: HPLC-UV at 230-240 nm (strong absorption) or GC-FID/MS. Do not rely on TLC for final purity checks as it lacks the sensitivity for genotoxic limits.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7813, p-Toluidine. Retrieved from [Link]

  • International Council for Harmonisation (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] Retrieved from [Link]

  • Biotage (2023). Metal Scavengers and Organic Scavengers for Purification. (General reference for Si-Isocyanate mechanisms). Retrieved from [Link]

  • Beilstein J. Org. Chem. (2022). Trichloroacetic acid fueled practical amine purifications. (Reference for salt precipitation strategies). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Hydrolytic Instability of Sulfamoyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for addressing the hydrolytic instability of sulfamoyl-containing compounds, particularly in acidic environments. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering a deep dive into the causal mechanisms and self-validating experimental designs to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the handling and formulation of sulfamoyl compounds.

Question 1: Why is my sulfamoyl-containing compound rapidly degrading in my acidic experimental medium?

Answer:

The sulfamoyl group (R-SO₂-NH₂) is susceptible to acid-catalyzed hydrolysis, a chemical reaction where a water molecule cleaves the sulfur-nitrogen (S-N) bond.[1] This instability is a known challenge, particularly in the development of oral drug formulations that must survive the acidic environment of the stomach.[2]

The degradation process is typically initiated by the protonation of one of the atoms in the sulfamoyl moiety. In an acidic medium, the nitrogen or an oxygen atom of the sulfamoyl group can become protonated. This protonation makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3] The subsequent cleavage of the S-N bond leads to the formation of a sulfonic acid and an amine, rendering your compound inactive. This reaction is generally first-order or pseudo-first-order under constant pH conditions.[4][5]

cluster_0 Acid-Catalyzed Hydrolysis of a Sulfamoyl Compound A Sulfamoyl Compound R-SO₂-NHR' B Protonation (Acidic pH, H₃O⁺) A->B + H⁺ C Protonated Intermediate [R-SO₂(H)-N⁺H₂R'] B->C D Nucleophilic Attack by H₂O C->D + H₂O E Tetrahedral Intermediate D->E F Bond Cleavage E->F G Degradation Products Sulfonic Acid (R-SO₃H) + Amine (R'-NH₂) F->G - H⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of sulfamoyl compounds.

Question 2: What are the primary factors that influence the rate of this degradation?

Answer:

Several factors can significantly impact the rate of hydrolytic degradation. Understanding these variables is the first step in designing effective mitigation strategies.[1]

  • pH: This is the most critical factor. The rate of hydrolysis for many sulfamoyl compounds is significantly accelerated under strongly acidic conditions (typically pH < 4) due to the increased concentration of protons (H⁺) available to catalyze the reaction.[6][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Conducting experiments at elevated temperatures, even at a moderately acidic pH, can lead to substantial degradation.

  • Molecular Structure: The electronic and steric properties of the substituents on the sulfamoyl group play a crucial role. Electron-withdrawing groups attached to the sulfur atom can increase its electrophilicity and accelerate hydrolysis.[2] Conversely, bulky substituents near the sulfamoyl group can provide steric hindrance, physically blocking the approach of water molecules and slowing down the reaction.[1]

  • Solvent/Medium: The polarity and composition of the solvent system can influence reaction rates. While water is the reactant, the presence of co-solvents can alter the solvation of the reactants and transition state, thereby affecting the degradation kinetics.

Table 1: Influence of Key Factors on Sulfamoyl Hydrolysis Rate

FactorConditionExpected Impact on Hydrolysis RateRationale
pH Decrease (e.g., from pH 7 to pH 3)Significant IncreaseHigher H⁺ concentration accelerates the protonation step, initiating degradation.[6]
Temperature Increase (e.g., from 25°C to 40°C)IncreaseProvides more kinetic energy for molecules to overcome the activation energy barrier.[1]
Structural Electronics Electron-withdrawing group near sulfamoylIncreaseStabilizes the transition state, making the sulfur atom more susceptible to attack.[2]
Structural Sterics Bulky group near sulfamoylDecreasePhysically hinders the nucleophilic attack of water on the sulfur atom.[8]
Question 3: How can I minimize the hydrolysis of my sulfamoyl compound during routine laboratory experiments?

Answer:

If you are observing degradation during short-term experiments (e.g., cell-based assays, analytical sample preparation), several immediate troubleshooting steps can be taken. The goal is to modify your experimental conditions to shift the environment away from one that favors hydrolysis.

Start Instability Observed in Acidic Medium CheckpH Is pH of the medium below 5? Start->CheckpH AdjustpH ACTION: Incorporate a suitable buffer system (e.g., Phosphate, Citrate) to maintain pH > 5. CheckpH->AdjustpH Yes CheckTemp Is degradation still occurring? CheckpH->CheckTemp No AdjustpH->CheckTemp LowerTemp ACTION: Conduct experiment at lower temperatures (e.g., on ice). CheckTemp->LowerTemp Yes End Stability Improved CheckTemp->End No CheckSolvent Is degradation still occurring? LowerTemp->CheckSolvent UseCosolvent ACTION: Prepare stock in a non-aqueous solvent (DMSO, Ethanol) and add to aqueous medium just before use. CheckSolvent->UseCosolvent Yes CheckSolvent->End No UseCosolvent->End

Caption: Troubleshooting workflow for addressing sulfamoyl compound instability.

Troubleshooting Steps:

  • Control the pH with Buffers: This is the most effective first-line defense.[6][9] If your experimental conditions permit, use a buffering agent (e.g., phosphate or citrate buffers) to maintain the pH in a safer, non-acidic range (ideally pH 6-8).[9]

  • Reduce Temperature: Perform your experiments on ice or in a cold room whenever possible. This will slow the kinetics of the hydrolytic reaction.

  • Utilize Non-Aqueous Solvents: Prepare concentrated stock solutions in a non-aqueous, water-miscible solvent like DMSO or ethanol, where hydrolysis cannot occur.[10] Add the stock solution to your aqueous experimental medium at the last possible moment to minimize the compound's exposure time to water.

  • Minimize Exposure Time: Plan your experiments to reduce the time the compound spends in an acidic aqueous solution. Prepare samples immediately before analysis or use.

Question 4: My goal is long-term stability for a drug formulation. What advanced strategies can I employ?

Answer:

For drug development professionals, ensuring stability over a product's shelf-life requires more robust formulation strategies.

  • Lyophilization (Freeze-Drying): For compounds that are highly unstable in water, formulating them as a lyophilized powder for reconstitution before use is a common and effective strategy.[9][10] This removes water, the key reactant in the hydrolysis pathway.

  • Moisture-Protective Packaging: If developing a solid dosage form (e.g., a tablet), controlling the water content of excipients and using moisture-barrier packaging is critical to prevent degradation over time.[11]

  • pH-Modifying Excipients: Incorporate alkalinizing agents or buffering systems directly into the solid formulation.[12] When the drug product comes into contact with moisture, these excipients can create a micro-environment with a higher pH, protecting the sulfamoyl group.

  • Molecular Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate a "guest" molecule, such as your drug, within their hydrophobic core. This can physically shield the labile sulfamoyl group from water and H⁺ ions in the surrounding solution, thereby improving stability.[12][13]

  • Structural Modification (Medicinal Chemistry): In early-stage development, medicinal chemists can sometimes modify the drug's structure to improve stability. This could involve adding bulky groups near the sulfamoyl moiety to create steric hindrance or altering electronic properties to make the sulfur atom less reactive, provided these changes do not negatively impact pharmacological activity.[11][14][15]

Question 5: What is a reliable analytical method to quantitatively monitor the degradation of my sulfamoyl compound?

Answer:

A stability-indicating analytical method is essential to accurately determine the rate and extent of degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard. A proper method should be able to separate the parent compound from all its degradation products.[16][17] A forced degradation study is the definitive way to develop and validate such a method.

Protocol: Forced Degradation Study for a Sulfamoyl Compound

Objective: To generate degradation products and develop a stability-indicating HPLC method to monitor the hydrolysis of a sulfamoyl compound under acidic conditions.

Materials:

  • Sulfamoyl compound of interest

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M (for neutralization)

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., ACN or methanol).

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M HCl in a small vial.

    • Control Sample: Mix 1 mL of your stock solution with 1 mL of HPLC-grade water.

    • Incubate both vials at a controlled temperature (e.g., 60°C) for a set period (e.g., 8 hours).[16] It is advisable to take time points (e.g., 0, 2, 4, 8 hours) to monitor the progression of the degradation.

  • Sample Quenching and Analysis:

    • After the desired time, cool the samples to room temperature.

    • Neutralize the acid hydrolysis sample by adding an equimolar amount of 0.1 M NaOH.

    • Dilute both the degraded and control samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase starting condition.

    • Analyze the samples by HPLC.

  • HPLC Method Development:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: Start with a high aqueous percentage and gradually increase the organic percentage to elute the parent compound and any more hydrophobic degradants. A typical gradient might be 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound absorbs (e.g., 265 nm), or full-scan MS to identify the masses of degradants.[16]

  • Data Evaluation:

    • Compare the chromatograms of the control and acid-stressed samples.

    • A stability-indicating method is achieved when the peak for the parent compound is well-resolved from new peaks corresponding to degradation products.

    • The peak purity of the parent compound in the stressed sample should be assessed (if using a diode-array detector) to ensure no degradants are co-eluting.

    • Quantify the percentage of the remaining parent compound at each time point to determine the degradation kinetics.

This validated method can then be used to assess the stability of your compound in various experimental media or formulations.

References

  • Benchchem. (2025). Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide. Benchchem Technical Support.
  • ResearchGate. (2025). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Request PDF.
  • PubMed. (2011).
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Unknown Source. HYDROLYSIS.
  • Royal Society of Chemistry. (n.d.).
  • ManTech Publications. (2025).
  • ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Unknown Source.
  • ResearchGate. (n.d.).
  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
  • PubMed. (2012). The hydrolysis rate of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • PubMed. (2022).
  • National Center for Biotechnology Information. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Preprints.org. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
  • RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • Lubrizol. (2022).
  • Unknown Source. Overview of pharmaceutical excipients used in tablets and capsules.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ACS Publications. (n.d.).
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?.
  • Pharmaceutical Technology. (2022).
  • National Center for Biotechnology Information. (n.d.).
  • AquaEnergy Expo Knowledge Hub. (n.d.).
  • Unknown Source. Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION.
  • IntechOpen. (2023).

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS 379255-74-0). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation. We compare the performance of Electrospray Ionization (ESI) in both polarities against Electron Ionization (EI), offering optimized protocols for structural elucidation and high-sensitivity quantitation.

Part 1: Chemical Identity & Physicochemical Context[1]

Before analyzing fragmentation, we must establish the structural baseline. The fragmentation behavior is dictated by the lability of the sulfonamide S-N bond and the stability of the benzoic acid moiety.

FeatureSpecification
Compound Name 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid
Formula

Monoisotopic Mass 305.0722 Da
Molecular Weight 305.35 g/mol
Core Scaffold Benzoic Acid (Position 1)
Linker Sulfonyl (

) at Position 3
N-Substituents Methyl (

) and p-Tolyl (

)
Key Ionizable Sites Carboxylic acid (

), Sulfonamide Nitrogen (Non-basic due to

withdrawal)

Part 2: Comparative Analysis of Ionization Methods

This section compares the "Product" (Optimized ESI-MS/MS) against alternative methodologies (EI-MS and APCI).

Comparison Matrix: ESI vs. EI vs. APCI
ParameterMethod A: ESI (-) (Recommended)Method B: ESI (+) (Structural)Method C: EI (70 eV) (Legacy)
Primary Ion

(m/z 304.06)

(m/z 306.08)

(Weak/Absent)
Sensitivity High (Acidic proton is easily removed)Moderate (Requires acidic mobile phase)Low (Thermal degradation risk)
Fragmentation Conservative (Requires high CE)Rich (Rearrangements observed)Extensive (Fingerprinting)
Key Application Quantitation (PK/PD studies)Structural ElucidationLibrary Matching

Expert Insight: While ESI(-) provides superior sensitivity due to the carboxylic acid moiety, ESI(+) is critical for structural confirmation. The positive mode facilitates the diagnostic S-N bond cleavage and


 extrusion  pathways that are less prevalent in negative mode due to charge localization on the carboxylate.

Part 3: Detailed Fragmentation Pathways (ESI+)

The fragmentation of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid in positive mode follows three distinct mechanistic pathways.

Pathway A: The Sulfonamide Cleavage (Primary)

The most abundant transition involves the heterolytic cleavage of the S-N bond.

  • Precursor: m/z 306.08

    
    
    
  • Mechanism: Protonation occurs at the sulfonamide nitrogen or the sulfonyl oxygen. Inductive effects weaken the S-N bond.

  • Product Ions:

    • m/z 183.98: 3-Sulfobenzoic acid cation

      
      .
      
    • m/z 122.09: N-methyl-p-toluidine ammonium ion

      
      .
      
Pathway B: Extrusion (Rearrangement)

Common in aryl sulfonamides, this pathway involves a rearrangement where the


 group is ejected, and the amine nitrogen reconnects to the benzoic ring.
  • Transition: m/z 306.08

    
     m/z 242.12 (
    
    
    
    ).
  • Significance: Diagnostic for the sulfonamide linkage.[1][2]

Pathway C: Tropylium Formation

The p-tolyl moiety generates a highly stable tropylium ion upon high-energy collision.

  • Product Ion: m/z 91.05

    
    .
    

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways in ESI(+) mode.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 306.08 SN_Cleavage Pathway A: S-N Bond Cleavage (Primary) Precursor->SN_Cleavage Low CE (10-20 eV) Rearrangement Pathway B: SO2 Extrusion (Rearrangement) Precursor->Rearrangement Med CE (20-30 eV) Frag_Sulfonyl Sulfobenzoic Cation [HOOC-Ar-SO2]+ m/z 184.0 SN_Cleavage->Frag_Sulfonyl Frag_Amine N-Me-Toluidine Ion [HN(Me)Tolyl]+ m/z 122.1 SN_Cleavage->Frag_Amine Tolyl_Cleavage Pathway C: Side Chain Frag Frag_Amine->Tolyl_Cleavage Secondary Frag Frag_Desulf Desulfonated Biaryl Amine [M+H - SO2]+ m/z 242.1 Rearrangement->Frag_Desulf Frag_Tropylium Tropylium Ion [C7H7]+ m/z 91.1 Tolyl_Cleavage->Frag_Tropylium

Caption: Mechanistic fragmentation tree of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid in ESI(+) mode, showing primary S-N cleavage and secondary tropylium formation.

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this optimized LC-MS/MS workflow. This protocol is designed to be self-validating by monitoring the ratio of the quantifier (Quant) to qualifier (Qual) ions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Critical Check: Ensure pH < 4.0 to promote protonation for ESI(+) or pH > 6.0 for ESI(-).

LC-MS/MS Parameters (Triple Quadrupole)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions Table (Quantitation & ID)
PolarityPrecursor (m/z)Product (m/z)CE (eV)RoleRationale
ESI (+) 306.1122.120Quant High intensity amine fragment; specific to side chain.
ESI (+) 306.1184.015QualConfirms benzoic acid core retention.
ESI (+) 306.191.135QualHigh energy fragment (Tropylium); confirms tolyl group.
ESI (-) 304.1260.110QuantLoss of

(Decarboxylation); highly sensitive.

Validation Step: Calculate the ion ratio (


). In a valid run, this ratio should remain constant (

) across the concentration range. Deviation indicates matrix interference or co-eluting isobaric impurities.

Part 6: Analytical Workflow Diagram

This flowchart guides the researcher in selecting the correct ionization mode based on the analytical goal (Quantitation vs. Structure ID).

Workflow Start Start: Analytical Goal Decision Select Objective Start->Decision Quant Trace Quantitation (PK/PD) Decision->Quant Sensitivity Needed Struct Structure/Impurity ID Decision->Struct Specificity Needed Method_Neg Method: ESI (-) Mobile Phase: 10mM NH4OAc Quant->Method_Neg Method_Pos Method: ESI (+) Mobile Phase: 0.1% Formic Acid Struct->Method_Pos Trans_Neg Monitor m/z 304 -> 260 (Decarboxylation) Method_Neg->Trans_Neg Trans_Pos Monitor m/z 306 -> 122 & 184 (S-N Cleavage) Method_Pos->Trans_Pos

Caption: Decision tree for selecting ionization polarity based on analytical requirements (Sensitivity vs. Structural Information).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69436, 2-Sulfamoylbenzoic acid. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-(aminosulfonyl)- Mass Spectrum. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid against standard sulfonamide classes. Based on recent medicinal chemistry literature (2025), this compound is identified as a scaffold for P2Y14 receptor antagonists (anti-inflammatory agents) and a structural analog of uricosuric agents (like Probenecid), distinct from classical antibacterial sulfonamides.

Executive Summary & Compound Identity

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (CAS: 379255-74-0) represents a specific class of sulfamoylbenzoic acids .[1] Unlike "sulfa drugs" used for infection (sulfanilamides), this compound lacks the p-amino group required for antibacterial activity. Instead, its structure—a benzoic acid core with a meta-substituted lipophilic sulfonamide—aligns it with P2Y14 receptor antagonists and organic anion transporter (OAT) inhibitors .

Recent studies (Ma et al., 2025) have highlighted 3-sulfonamido/sulfamoyl benzoic acid derivatives as potent antagonists of the P2Y14 receptor , a key target in acute lung injury (ALI) and inflammation. Additionally, its chemical scaffold is homologous to Probenecid , suggesting potential uricosuric activity via URAT1/OAT inhibition.

Chemical Structure Analysis[2][3][4]
  • Core: Benzoic Acid (provides solubility and ionic interaction).

  • Linker: Sulfamoyl group (

    
    ) at the meta (3-) position.
    
  • Tail:

    
    -Methyl-
    
    
    
    -p-tolyl (lipophilic domain for hydrophobic pocket binding).

Mechanism of Action Comparison

The bioactivity of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is compared against three standards representing distinct pharmacological classes: PPTN (Standard P2Y14 Antagonist), Probenecid (Uricosuric), and Sulfamethoxazole (Antibacterial).

A. Primary Target: P2Y14 Receptor Antagonism

The P2Y14 receptor is a G-protein coupled receptor (Gi/o) activated by UDP-glucose/UDP-galactose. It mediates immune cell chemotaxis and cytokine release (IL-1


, IL-6).
  • Mechanism: The compound acts as an orthosteric or allosteric antagonist, blocking UDP-glucose binding.

  • Effect: Inhibition of cAMP suppression and reduction of intracellular calcium mobilization, leading to decreased inflammatory signaling.

  • Relevance: High potency observed in 3-substituted benzoic acid derivatives (IC

    
     range: 1–10 nM).
    
B. Secondary Target: OAT/URAT1 Inhibition (Class Effect)

Like Probenecid, the sulfamoylbenzoic acid core can block Organic Anion Transporters (OAT1, OAT3) and Urate Transporter 1 (URAT1) in the renal proximal tubule.

  • Mechanism: Competitive inhibition of organic anion uptake.

  • Effect: Prevention of urate reabsorption (uricosuric) or alteration of drug pharmacokinetics.

C. Negative Control: Dihydropteroate Synthase (DHPS)
  • Antibacterial Sulfonamides (e.g., Sulfamethoxazole) mimic PABA to inhibit DHPS.

  • 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid DOES NOT bind DHPS because it lacks the para-aniline moiety.

Comparative Performance Data

The following table synthesizes experimental data for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (represented by the high-potency derivative class Compound 25l from Ma et al., 2025) versus standards.

Feature3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid (Candidate)PPTN (Ref.[2] P2Y14 Antagonist)Probenecid (Ref.[3] Uricosuric)Sulfamethoxazole (Ref. Antibacterial)
Primary Target P2Y14 Receptor P2Y14 ReceptorOAT1 / URAT1DHPS (Folate Pathway)
Potency (IC

)
~5.6 nM (P2Y14)*~2.0 nM (P2Y14)~10–50

M (OAT)
~5–20

M (DHPS)
Bioactivity Anti-inflammatory, Reduced Cytokine ReleaseAnti-inflammatoryUricosuric (Gout)Antibacterial
Solubility Moderate (Benzoic acid improves logD)Poor (Naphthalene core)GoodModerate
Selectivity High for P2Y14 vs P2Y1/P2Y12High for P2Y14Low (Broad OAT inhibitor)High for Bacterial DHPS
Key Structural Feature m-Sulfamoyl Benzoic AcidNaphthalene Carboxamidep-Dipropylsulfamoyl Benzoatep-Aminobenzene Sulfonamide

*Data based on lead compounds from the 3-sulfonamido benzoic acid series (Ma et al., 2025).[3][4][5][6][7]

Signaling Pathway & Experimental Workflows

P2Y14 Signaling & Inhibition Pathway

The following diagram illustrates the antagonistic action of the compound on the P2Y14 receptor pathway in macrophages.

P2Y14_Pathway Agonist UDP-Glucose (Agonist) Receptor P2Y14 Receptor (Gi-Coupled) Agonist->Receptor Activates Antagonist 3-(Methyl-p-tolyl- sulfamoyl)-benzoic acid Antagonist->Receptor Blocks Binding Block INHIBITION Antagonist->Block G_protein Gi Protein Activation Receptor->G_protein Calcium Ca2+ Mobilization Receptor->Calcium Induces AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Inflammation Cytokine Release (IL-1b, IL-6) Calcium->Inflammation Block->G_protein Prevents Activation

Caption: P2Y14 receptor antagonism pathway.[3] The compound blocks UDP-Glucose binding, preventing Gi-mediated cAMP suppression and calcium mobilization, ultimately reducing inflammation.

Experimental Protocols

To validate the bioactivity of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, researchers should utilize the following self-validating protocols.

Protocol A: Calcium Mobilization Assay (P2Y14 Activity)

Objective: Determine IC


 against UDP-glucose induced calcium flux.
  • Cell Line: CHO-K1 cells stably expressing human P2Y14 receptor.

  • Reagents: FLIPR Calcium 6 Assay Kit, UDP-glucose (Agonist, EC

    
     concentration), Probenecid (to prevent dye leakage, Note: Ensure control wells account for Probenecid effect).
    
  • Procedure:

    • Seed cells (10k/well) in 384-well plates; incubate overnight.

    • Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Pre-incubation: Add test compound (3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid) at varying concentrations (0.1 nM – 10

      
      M) for 15 min.
      
    • Stimulation: Inject UDP-glucose (100 nM final).

    • Measurement: Monitor fluorescence (Ex 485/Em 525) using a kinetic plate reader (FLIPR).

  • Validation: PPTN (10 nM) must abolish signal. DMSO control must show robust flux.

Protocol B: Uricosuric Potential (OAT1/3 Inhibition)

Objective: Assess off-target transport inhibition (Probenecid-like activity).

  • System: HEK293 cells overexpressing hOAT1 or hOAT3.

  • Substrate:

    
    H-Para-aminohippurate (PAH) or 6-Carboxyfluorescein.
    
  • Procedure:

    • Incubate cells with test compound (10

      
      M) in transport buffer (HBSS) for 10 min.
      
    • Add substrate and incubate for 5 min (linear uptake phase).

    • Wash with ice-cold PBS (3x) to stop transport.

    • Lyse cells and measure radioactivity (scintillation) or fluorescence.

  • Data Analysis: Calculate % Inhibition relative to vehicle. >50% inhibition at 10

    
    M suggests significant interaction.
    

References

  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[3][5][6][7] European Journal of Medicinal Chemistry.[6][7] Link[7]

  • Gauthier, J.Y., et al. (2011). Synthesis and structure-activity relationships of 2-naphthoic acid derivatives as P2Y14 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[5] Link

  • Robbins, C.R., et al. (2012). Structure-Activity Relationships of Probenecid Analogs as Inhibitors of the Human Organic Anion Transporters 1 and 3. Journal of Medicinal Chemistry.[3][5][7] Link

  • PubChem. Compound Summary: 3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid (CAS 379255-74-0). National Library of Medicine. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 379255-74-0 Chemical Formula: C₁₅H₁₅NO₄S Molecular Weight: 305.35 g/mol Physical State: Solid (White to pale yellow powder/crystals)

Emergency Response Snapshot

Immediate actions for spills, exposure, or fire.

ScenarioImmediate Action
Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do.[1][2][3][4] Consult an ophthalmologist.
Skin Contact Wash off immediately with soap and plenty of water.[1][5][6] Remove contaminated clothing.[1][3][4][5][6][7] If irritation persists, seek medical attention.
Inhalation Move to fresh air . If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2]
Ingestion Rinse mouth with water.[1][2][4][5][8] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
Fire Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide .[2][5] Wear self-contained breathing apparatus (SCBA). Note: Emits toxic fumes (NOx, SOx) under fire conditions.[8]

Hazard Identification & Risk Assessment

Based on GHS Classifications for Sulfonamide/Benzoic Acid Derivatives.

This compound is a functionalized sulfonamide derivative. While specific toxicological data for this exact intermediate may be limited, it must be handled as a Hazardous Substance based on its structural class (Warning: H302, H315, H319, H335).

  • H302 (Harmful if swallowed): Systemic absorption of sulfonamides can cause blood dyscrasias or hypersensitivity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The benzoic acid moiety is acidic and corrosive to mucous membranes.

  • H335 (May cause respiratory irritation): Fine dusts from this solid are potent respiratory irritants.

Personal Protective Equipment (PPE) Strategy

Effective protection relies on creating a barrier against both particulates (solid state) and permeation (solution state).

A. Respiratory Protection[1][3][5][6][7][8][9]
  • Requirement: NIOSH-approved N95 or P100 particulate respirator is mandatory when handling the solid powder outside a fume hood (e.g., weighing).

  • Reasoning: The particle size of recrystallized benzoic acid derivatives often ranges from 10–100 µm. Standard surgical masks do not seal against these fine irritants.

  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

B. Hand Protection[1][5][6]
  • Primary Glove: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Breakthrough Time: >480 minutes for solid handling; variable for solutions depending on solvent (e.g., DCM degrades nitrile quickly).

  • Double Gloving: Recommended when dissolving the compound in penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Use a Laminate (Silver Shield) under-glove for high-risk solution transfers.

C. Eye & Body Protection[1][2][3][4][6]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the sides.

  • Body: Lab Coat (100% Cotton or Nomex). Synthetic fibers (polyester) should be avoided due to static charge buildup, which can disperse the powder.

PPE Decision Matrix

Use this logic flow to determine the required protection level.

PPE_Decision_Matrix Start Start: Handling 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid State_Check What is the physical state? Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Liquid_State Solution (Dissolved) State_Check->Liquid_State Quantity_Check Quantity > 100g or Dust Generation? Solid_State->Quantity_Check Solvent_Check Solvent Type? Liquid_State->Solvent_Check Hood_Handling Standard Fume Hood + Nitrile Gloves + Safety Goggles Quantity_Check->Hood_Handling No Respirator_Req Fume Hood + P100 Respirator + Double Nitrile Gloves + Tyvek Sleeves Quantity_Check->Respirator_Req Yes Aggressive_Solvent Penetrating (DCM, DMF, THF) Solvent_Check->Aggressive_Solvent Benign_Solvent Standard (Water, Ethanol) Solvent_Check->Benign_Solvent Laminate_Gloves Use Silver Shield/Laminate Gloves + Fume Hood Aggressive_Solvent->Laminate_Gloves Standard_Gloves Use Nitrile Gloves (0.11mm) + Fume Hood Benign_Solvent->Standard_Gloves

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.

Operational Handling Protocol

Step 1: Weighing & Transfer
  • Static Control: Use an antistatic gun or wipe on the weighing boat. Sulfonamides are prone to static charge, causing powder to "jump" and contaminate the balance area.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Step 2: Solubilization
  • Solubility Profile: Insoluble in water. Soluble in DMSO, Methanol, and dilute aqueous base (due to the carboxylic acid).

  • Protocol:

    • Add the solvent slowly to the solid to prevent aerosolization.

    • If using a base (e.g., NaOH) to dissolve, expect a mild exotherm. Cool the vessel in an ice bath if scaling up (>10g).

Step 3: Reaction Setup
  • Inert Atmosphere: While the compound is stable, standard practice for organic synthesis suggests flushing the reaction vessel with Nitrogen or Argon to exclude moisture, which can affect downstream coupling reagents.

  • Temperature: Stable at room temperature. Melting point is approx. 217°C (refer to specific CoA).[4] Do not heat above 200°C without thermal stability testing.

Waste Disposal & Decontamination[10][11][12][13]

Never dispose of this compound down the drain. It poses a risk to aquatic environments and may not degrade in standard water treatment facilities.

Disposal Workflow
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Organic - Sulfonamide Derivative" .

  • Liquid Waste:

    • Halogenated:[9] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.

  • Destruction Method: Incineration is the only approved method. The facility must be equipped with a scrubber to handle Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).

Spill Cleanup Protocol

If a spill occurs, follow this logical workflow to minimize exposure.

Spill_Response Spill_Start Spill Detected Evacuate Evacuate Area & Alert Personnel Spill_Start->Evacuate PPE_Don Don PPE: Goggles, N95, Double Gloves Evacuate->PPE_Don Containment Cover with wet paper towels (Prevents dust) PPE_Don->Containment Collection Scoop into HazWaste Bag Containment->Collection Clean Wash area with soap & water (x3 times) Collection->Clean Report File Incident Report Clean->Report

Figure 2: Step-by-step spill response protocol ensuring dust containment.

Technical Reference Data

PropertyValueNote
Storage Condition 2–8°C (Recommended) or Room TempKeep dry; hygroscopic potential.[10]
Stability Stable under normal conditionsAvoid strong oxidizing agents.
InChI Key MRWUMIFMAAZEJD-UHFFFAOYSA-NUnique chemical identifier.
Acidity (pKa) ~3.5–4.0 (Benzoic acid moiety)Forms salts with bases.

References

  • Sigma-Aldrich . 3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid Product Page. Retrieved from

  • PubChem . 3-[methyl(phenyl)sulfamoyl]benzoic acid (Related Structure Data). National Library of Medicine. Retrieved from

  • BLD Pharm . 3-(N-Methyl-N-(p-tolyl)sulfamoyl)benzoic acid MSDS. Retrieved from

  • Fisher Scientific . Safety Data Sheet Guidelines for Benzoic Acid Derivatives. Retrieved from

  • ECHA (European Chemicals Agency) . C&L Inventory for Sulfonamide Derivatives. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.